2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCAAAHWCAATEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364131 | |
| Record name | 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115749-42-3 | |
| Record name | 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine. This molecule is of significant interest in medicinal chemistry due to the established and diverse biological activities of the imidazo[1,2-a]pyrimidine scaffold. This document outlines the general synthetic approach, detailed experimental protocols for a closely related derivative, and a summary of characterization data. Additionally, a potential biological target, the Wnt/β-catenin signaling pathway, is discussed and visualized.
Physicochemical Properties
| Property | Value |
| CAS Number | 115749-42-3[1] |
| Molecular Formula | C₁₀H₇N₃S[1] |
| Molecular Weight | 201.25 g/mol [1] |
| Physical Form | Powder[1] |
| Storage | Room temperature[1] |
Synthesis
A common and effective method for the synthesis of this compound involves a condensation reaction between a substituted 2-aminopyrimidine and a thiophene derivative. The general synthetic route is depicted below.
General Synthesis Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol for a Representative Derivative
Materials:
-
2-phenylimidazo[1,2-a]pyrimidin-3-amine
-
Thiophene-2-carbaldehyde
-
Ethanol
Procedure: The synthesis is accomplished in ethanol at room temperature by the condensation reaction of 2-phenylimidazo[1,2-a]pyrimidin-3-amine and thiophene-2-carbaldehyde.[2]
Characterization Data
The structural elucidation of imidazo[1,2-a]pyrimidine derivatives is typically achieved through a combination of spectroscopic techniques. The following tables summarize the characterization data for the representative derivative, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | (500 MHz, CDCl₃) δ 8.88 (d, J = 0.9 Hz, 1H), 8.63 (dd, J = 6.8, 2.1 Hz, 1H), 8.54 (dd, J = 4.1, 2.1 Hz, 1H), 7.87 (dd, J = 7.0, 1.4 Hz, 2H), 7.53 (ddd, J = 5.0, 1.1, 0.9 Hz, 1H), 7.48–7.39 (m, 2H), 7.36 (tt, J = 7.3, 1.4 Hz, 1H), 7.29 (dd, J = 3.7, 1.1 Hz, 1H), 7.10 (dd, J = 5.0, 3.7 Hz, 1H), 6.92 (dd, J = 6.8, 4.1 Hz, 1H).[2] |
| ¹³C NMR | The chemical shifts of the carbons present in the pyrimidine ring are found experimentally at 150.18, 131.09, and 108.88 ppm. The resonance signal of the imine group (N═CH) was obtained at 155.89 ppm. The thiophene ring carbons appeared at 132.76, 131.03, 128.28, and 126.96 ppm.[2] |
| FT-IR (υmax/cm⁻¹) | υ(C–H) = 3108, 3067; υ(C=N) = 1642; υ(C=C) = 1573.[2] |
| Mass Spectrometry | Data for the specific core compound is not available. |
Potential Biological Activity and Signaling Pathway
Imidazo[1,2-a]pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer properties. One of the key signaling pathways implicated in cancer development and often targeted by novel therapeutics is the Wnt/β-catenin pathway. Aberrant activation of this pathway is a hallmark of many cancers.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and differentiation. In the "off" state (in the absence of a Wnt ligand), β-catenin is targeted for degradation by a destruction complex. Upon binding of a Wnt ligand to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of genes involved in cell proliferation and survival. The inhibitory action of certain imidazo[1,2-a]pyrimidines on this pathway makes them attractive candidates for cancer therapy.
Caption: The Wnt/β-catenin signaling pathway and the potential point of inhibition.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocol and characterization data provided are for a structurally related derivative and should be used as a reference. Further research is required to obtain specific data for this compound. The depicted signaling pathway represents a potential mechanism of action for this class of compounds and requires experimental validation for this specific molecule.
References
The Multifaceted Mechanisms of Action of Imidazo[1,2-a]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Derivatives of this core have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Anticancer Mechanisms of Action
Imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects through the modulation of various signaling pathways and the inhibition of key molecular targets involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Protein Kinases
A primary anticancer mechanism of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.
Certain benzo[1][2]imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.
-
Quantitative Data: ALK Inhibition
| Compound | Target | IC50 | Cell Line | Reference |
| Compound 19 | Wild-type ALK | Not specified | BaF3 | [1] |
| Compound 19 | L1196M mutant ALK | Not specified | BaF3 | [1] |
-
Experimental Protocol: ALK Kinase Assay A typical in vitro ALK kinase assay involves incubating the recombinant ALK enzyme with the test compound and a substrate (e.g., a synthetic peptide) in the presence of ATP. The kinase activity is then measured by quantifying the phosphorylation of the substrate, often using methods like ELISA or radiometric assays. For cellular assays, ALK-transfected BaF3 cells are treated with the compounds, and cell viability is assessed to determine the inhibitory effect on ALK-driven proliferation.[1]
Imidazo[1,2-a]pyrimidine derivatives have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle.
-
Quantitative Data: CDK Inhibition
| Compound | Target | IC50 (µM) | Reference |
| AZD5438 | CDK2 | Not specified | [3] |
| AT7519 | CDK2 | Not specified | [3] |
| R547 | CDK2 | Not specified | [3] |
-
Experimental Protocol: CDK2 Inhibition Assay The inhibitory activity against CDK2 is often determined using a kinase assay kit. The assay measures the phosphorylation of a specific substrate by the CDK2/cyclin E complex. The test compounds are incubated with the enzyme and substrate, and the amount of phosphorylated substrate is quantified, typically through luminescence or fluorescence.
A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a driver in gastrointestinal stromal tumors (GIST).[4][5]
-
Quantitative Data: c-KIT Inhibition
| Compound | c-KIT (V654A) IC50 (nM) | GIST 430/654 IC50 (nM) | Reference |
| A60 | 8 | 70 | [2] |
| A73 | 4 | 98 | [2] |
| A84 | 2.8 | 48 | [2] |
| A100 | 9.2 | 38 | [2] |
| A120 | 2.9 | 52 | [2] |
| A252 | 2.2 | 47 | [2] |
-
Experimental Protocol: c-KIT Inhibition Assay The inhibitory activity against c-KIT is evaluated using enzymatic assays with recombinant c-KIT protein. The ability of the compounds to block the kinase activity is measured by quantifying the phosphorylation of a substrate. Cellular assays often involve treating GIST cell lines harboring c-KIT mutations with the compounds and assessing cell viability using methods like the MTT assay.[2]
Modulation of Key Signaling Pathways
Imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[2] These compounds can downregulate the expression of Wnt target genes like c-myc and cyclin D1.[2]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.
-
Experimental Protocol: Luciferase Reporter Assay To assess the inhibition of the Wnt/β-catenin pathway, a luciferase reporter assay is commonly employed.[2] Cancer cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Upon activation of the pathway, TCF/LEF transcription factors bind to these sites and drive luciferase expression. The inhibitory effect of the compounds is quantified by measuring the reduction in luciferase activity.
Several imidazo[1,2-a]pyridine derivatives have been reported to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival.[6][7]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.
-
Experimental Protocol: Western Blot Analysis The inhibition of the PI3K/Akt/mTOR pathway is typically verified by Western blot analysis. Cancer cells are treated with the imidazo[1,2-a]pyridine derivatives, and cell lysates are collected. Proteins from the pathway, such as phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies. A decrease in the levels of these phosphorylated proteins indicates pathway inhibition.[6]
Inhibition of Tubulin Polymerization
Certain imidazo[1,2-a]pyridine derivatives act as antitubulin agents, disrupting microtubule dynamics, which is essential for cell division. These compounds can bind to the colchicine site of tubulin, inhibiting its polymerization.
-
Quantitative Data: Tubulin Polymerization Inhibition
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Reference |
| 6d | 3.45 ± 0.51 | A549 | [8] |
-
Experimental Protocol: Tubulin Polymerization Assay The effect of compounds on tubulin polymerization can be monitored in vitro by incubating purified tubulin with the test compounds and GTP at 37°C. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. Inhibitory compounds will prevent or reduce this increase in absorbance.
Anti-inflammatory Mechanisms of Action
Imidazo[1,2-a]pyrimidine derivatives exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.
Inhibition of Cyclooxygenase (COX)
Some benzo[1][2]imidazo[1,2-a]pyrimidine derivatives have been identified as selective COX-2 inhibitors.[9] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.
-
Quantitative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5a | >100 | 0.05 | >2000 | [9] |
| Celecoxib | 15 | 0.06 | 250 | [9] |
-
Experimental Protocol: In Vitro COX Inhibition Assay The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a fluorescent inhibitor screening assay. This assay measures the peroxidase activity of the COX enzymes. The inhibition of the enzyme by the test compounds results in a decrease in the fluorescence signal.[9]
Modulation of STAT3/NF-κB Signaling Pathway
Imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway.[10] This pathway is crucial for the expression of pro-inflammatory genes, including iNOS and COX-2.
Caption: STAT3/NF-κB signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.
-
Experimental Protocol: NF-κB DNA Binding Activity Assay An ELISA-based method can be used to measure the DNA binding activity of NF-κB. Nuclear extracts from cells treated with the compounds are incubated in microplates coated with an oligonucleotide containing the NF-κB consensus site. The bound NF-κB is then detected using a specific primary antibody and a HRP-conjugated secondary antibody. The absorbance is read to quantify NF-κB activity.[10]
Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
A novel series of imidazo[1,2-a]pyrimidine derivatives have been discovered as potent inhibitors of Lp-PLA2, an enzyme involved in inflammation-associated diseases like atherosclerosis.[11]
-
Quantitative Data: Lp-PLA2 Inhibition
| Compound | Lp-PLA2 IC50 (nM) | Reference |
| 7c | Not specified | [11] |
| 14b | Not specified | [11] |
-
Experimental Protocol: Lp-PLA2 Inhibition Assay The inhibitory activity against Lp-PLA2 is determined using an enzymatic assay. The enzyme is incubated with the test compounds and a substrate, and the product formation is measured over time, often using a colorimetric or fluorometric method.
Antimicrobial Mechanisms of Action
Imidazo[1,2-a]pyrimidine derivatives have demonstrated activity against a range of bacteria and fungi. The exact mechanisms are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms.
-
Quantitative Data: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| 4a | E. coli | Not specified | [12] |
| 4b | S. aureus | Not specified | [12] |
| 4c | P. aeruginosa | Not specified | [12] |
| 4e | S. pyogenes | Not specified | [12] |
| 4f | E. coli | Not specified | [12] |
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The MIC, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
General Experimental Workflow
The discovery and evaluation of imidazo[1,2-a]pyrimidine derivatives often follow a standardized workflow.
Caption: A general experimental workflow for the development of imidazo[1,2-a]pyrimidine derivatives.
This guide provides a comprehensive overview of the mechanisms of action of imidazo[1,2-a]pyrimidine derivatives. The versatility of this scaffold allows for the targeting of a wide range of biological molecules and pathways, making it a highly attractive starting point for the development of new therapeutic agents. Further research will undoubtedly uncover additional mechanisms and refine our understanding of this important class of compounds.
References
- 1. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Potential of c-KIT Kinase inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
exploring the biological activity of novel imidazo[1,2-a]pyrimidine compounds
An In-Depth Technical Guide to the Biological Activity of Novel Imidazo[1,2-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug discovery.[1] This nitrogen-fused bicyclic system, being structurally analogous to purines, interacts with a wide range of biological targets, demonstrating a broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and more, making these compounds a fertile ground for the development of novel therapeutics.[1][3][4] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of novel imidazo[1,2-a]pyrimidine derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.
Core Synthesis Strategy
The synthesis of the imidazo[1,2-a]pyrimidine nucleus is most commonly achieved through a condensation reaction between a 2-aminopyrimidine derivative and an appropriate α-haloketone. This versatile and efficient method allows for the introduction of a wide variety of substituents at different positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies.[5][6] Microwave-assisted synthesis and the use of catalysts like alumina (Al₂O₃) have been employed to develop convenient and effective synthetic protocols.[1]
Caption: General synthetic workflow for imidazo[1,2-a]pyrimidines.
Biological Activities and Mechanisms of Action
Imidazo[1,2-a]pyrimidine derivatives have been extensively evaluated for a variety of biological activities. The following sections detail their potential in key therapeutic areas.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyrimidines is one of the most thoroughly investigated areas. These compounds exert their effects through various mechanisms, including kinase inhibition, cell cycle arrest, and induction of apoptosis.
1. Kinase Inhibition:
-
c-KIT Inhibition: Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase. These compounds show efficacy against imatinib-resistant tumor cells, including those with secondary mutations in gastrointestinal stromal tumors (GIST).[7]
-
PI3K/mTOR Dual Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival, and its dysregulation is common in cancer. Imidazo[1,2-a]pyridine derivatives have been designed as dual inhibitors of PI3K and mTOR, demonstrating significant tumor growth inhibition in xenograft models.[8]
-
B-Raf Kinase Inhibition: Mutations in the B-Raf gene are associated with several cancers. Imidazo[1,2-a]pyrimidine derivatives have shown antiproliferative activity by targeting the B-Raf kinase.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
2. Wnt/β-catenin Signaling Inhibition:
The Wnt/β-catenin signaling pathway is crucial in embryonic development and tumorigenesis.[9] Novel imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are critical for cell proliferation. This inhibition is independent of GSK-3β activity.[9]
Quantitative Anticancer Data:
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | A549 (Lung Cancer) | 2.8 ± 0.02 µM | [10][11] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT (mutations) | Nanomolar range | [7] |
| Imidazo[1,2-a]pyrimidine derivative (11e) | B-Raf Kinase | 1.4 µM | [2] |
| Imidazo[1,2-a]pyridine derivatives (IP-5, IP-6) | HCC1937 (Breast Cancer) | 45 µM, 47.7 µM | [12] |
| 2,4-diphenylbenzo[5][13]imidazo[1,2-a]pyrimidine (5a) | MCF-7 (Breast Cancer) | Potent inhibition | [14] |
Antimicrobial Activity
Imidazo[1,2-a]pyrimidines have demonstrated significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][15]
-
Antibacterial Activity: Various derivatives have shown potent activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[13] Chalcone derivatives of imidazo[1,2-a]pyrimidine, in particular, exhibited excellent to good activity against both Gram-positive and Gram-negative bacteria when compared to reference drugs like Ciprofloxacin.
-
Antifungal Activity: Dihydrobenzo[5][13]imidazo[1,2-a]pyrimidin-4-ones have displayed significant inhibitory activity against fungi such as Aspergillus fumigatus and Fusarium oxysporum, with MIC values as low as 0.2 μg/mL.[2]
-
Antitubercular Activity: Imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable activity against replicating, multidrug-resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis.[16]
Quantitative Antimicrobial Data:
| Compound Class | Organism | Activity (MIC) | Reference |
| Imidazo[1,2-a]pyrimidine chalcones | E. coli, S. aureus, P. aeruginosa | Excellent to good at 50 µg/mL | |
| Dihydrobenzo[5][13]imidazo[1,2-a]pyrimidin-4-ones | F. oxysporum | 0.2 µg/mL | [2] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR & XDR M. tuberculosis | 0.07–2.2 µM | [16] |
Anti-inflammatory Activity
Novel benzo[5][13]imidazo[1,2-a]pyrimidine derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors.[14] The COX-2 enzyme is a key mediator of inflammation and pain. Certain compounds in this class showed higher potency and selectivity for COX-2 over COX-1 than the reference drug celecoxib.[14]
Quantitative Anti-inflammatory Data:
| Compound | Target | Activity (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5a | COX-2 | 0.05 µM | >2000 | [14] |
| Celecoxib (Reference) | COX-2 | 0.06 µM | >166 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are representative protocols for key assays.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay is used to assess the cytotoxic and anti-proliferative effects of compounds on cancer cell lines.[12]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test imidazo[1,2-a]pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The diverse biological activities, coupled with synthetic tractability, offer vast opportunities for drug development.[2] Current research highlights potent anticancer, antimicrobial, and anti-inflammatory properties. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to advance them into clinical trials.[7] The development of derivatives that can overcome drug resistance, particularly in cancer and infectious diseases, remains a critical and promising area of research.[7][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 16. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore, and the inclusion of a thiophene moiety at the 2-position imparts unique electronic and steric characteristics that are crucial for its biological activity. This document collates available data on its physicochemical parameters, details experimental protocols for their determination, and presents logical workflows and potential mechanisms of action through diagrammatic representations. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for this compound is not extensively available in the public domain, the following table summarizes the known and predicted properties.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₇N₃S | |
| Molecular Weight | 201.25 g/mol | |
| Appearance | Powder | [1] |
| Melting Point | ~178-180 °C | Note: This value is reported for the closely related derivative (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine and should be considered an estimate for the title compound.[2][3] |
| Solubility | Soluble in polar organic solvents such as ethanol.[1] | Quantitative data in common pharmaceutical solvents is not readily available. |
| pKa | Data Not Available | Prediction required. The imidazo[1,2-a]pyrimidine core contains several nitrogen atoms that can be protonated. The most basic nitrogen is likely N1 in the imidazole ring. |
| LogP | Data Not Available | Prediction required. The combination of the aromatic thiophene and the heteroaromatic imidazo[1,2-a]pyrimidine system suggests a moderate lipophilicity. |
| CAS Number | 115749-42-3 | [1] |
Synthesis
The synthesis of this compound is typically achieved through a multi-step organic reaction. A common and efficient method involves the condensation and subsequent cyclization of 2-aminopyrimidine with a thiophene-containing α-haloketone or a related electrophilic species.
A generalized synthetic workflow is depicted below:
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard methodologies for key parameters.
Melting Point Determination
Apparatus: Digital melting point apparatus (e.g., Stuart SMP30) or a traditional Thiele tube with a calibrated thermometer.
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rapid rate (10-20 °C/min) to approximately 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
The measurement is repeated at least twice, and the average value is reported.
Solubility Determination (Shake-Flask Method)
Materials: this compound, a range of solvents (e.g., water, ethanol, DMSO, acetone), analytical balance, vials, shaker, centrifuge, and a suitable analytical technique for quantification (e.g., UV-Vis spectrophotometry or HPLC).
Procedure:
-
An excess amount of the compound is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated in a mechanical shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solutions are centrifuged to pellet the undissolved solid.
-
A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a pre-validated analytical method.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Apparatus: pH meter with a calibrated electrode, burette, stirrer, and a jacketed beaker connected to a constant temperature bath.
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.
-
The pH is recorded after each incremental addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the half-equivalence point of the titration curve. For more accurate results, derivative plots can be used to identify the equivalence points.
LogP Determination (Shake-Flask Method)
Materials: this compound, n-octanol, and a buffered aqueous solution (typically phosphate buffer at pH 7.4).
Procedure:
-
A solution of the compound is prepared in either n-octanol or the aqueous buffer.
-
Equal volumes of the n-octanol and the aqueous buffer are combined in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Potential Biological Activity and Mechanism of Action
Derivatives of the imidazo[1,2-a]pyrimidine class have demonstrated a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.[1] The mechanism of action is often attributed to the ability of the heterocyclic system to interact with biological macromolecules such as enzymes and receptors. The nitrogen atoms in the imidazo[1,2-a]pyrimidine core can act as hydrogen bond acceptors, while the planar aromatic structure allows for π-π stacking interactions.
While a specific signaling pathway for this compound has not been elucidated, a plausible mechanism of action for compounds of this class is the inhibition of key enzymes involved in disease pathogenesis. For instance, some imidazo[1,2-a]pyridine-thiophene derivatives have been investigated as inhibitors of kinases such as FLT3, which are implicated in acute myeloid leukemia.
The following diagram illustrates a conceptual model of enzyme inhibition:
Conclusion
This compound is a compound with significant potential in drug discovery, owing to its privileged heterocyclic core. This guide has summarized its known physicochemical properties and provided standardized protocols for the determination of key parameters that are currently unavailable. The elucidation of its precise biological mechanism of action and its full ADMET profile will be critical for its future development as a therapeutic agent. The information and methodologies presented here provide a solid foundation for researchers to build upon in their exploration of this promising molecule.
References
- 1. Buy this compound (EVT-440993) | 115749-42-3 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 2-Aryl-Imidazo[1,2-a]pyrimidines: A Technical Guide to Synthesis and Biological Discovery
For Immediate Release
In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is relentless. Among these, the 2-aryl-imidazo[1,2-a]pyrimidine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel 2-aryl-imidazo[1,2-a]pyrimidine analogs, tailored for researchers, scientists, and drug development professionals. We delve into detailed experimental protocols, present a comprehensive summary of their biological activities with quantitative data, and visualize the key signaling pathways and experimental workflows integral to their study.
A Versatile Scaffold: Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidines
The synthesis of the 2-aryl-imidazo[1,2-a]pyrimidine scaffold can be achieved through various methodologies, each offering distinct advantages in terms of efficiency, yield, and environmental impact. Key approaches include microwave-assisted synthesis, which significantly reduces reaction times, and green chemistry methods employing catalysts like gold nanoparticles.
A prevalent and effective strategy involves the condensation of a 2-aminopyrimidine with a substituted α-bromoacetophenone. This versatile reaction allows for the introduction of a wide array of aryl groups at the 2-position, enabling extensive structure-activity relationship (SAR) studies.
Biological Significance: A Spectrum of Therapeutic Potential
Derivatives of the 2-aryl-imidazo[1,2-a]pyrimidine core have exhibited a wide range of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory activities. Their mechanism of action often involves the modulation of critical cellular signaling pathways implicated in disease pathogenesis.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these analogs. They have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colon cancer. The quantitative data for the cytotoxic effects of representative compounds are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [1] |
| 2b | MCF-7 (Breast Adenocarcinoma) | 43.4 | [1] |
| 3c | MDA-MB-231 (Breast Adenocarcinoma) | 35.9 | [1] |
| 4d | HCC1937 (Breast Carcinoma) | 45 | [2] |
Antimicrobial and Antifungal Activity
Beyond their anticancer properties, 2-aryl-imidazo[1,2-a]pyrimidine derivatives have demonstrated promising activity against various bacterial and fungal strains. This broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents. Further research is ongoing to elucidate their precise mechanisms of action against microbial pathogens.
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidin-5(8H)-ones
This protocol outlines a rapid and efficient synthesis of 2-aryl-imidazo[1,2-a]pyrimidin-5(8H)-ones utilizing microwave irradiation.[3][4]
Materials:
-
Substituted 2-aminopyrimidine (1.0 mmol)
-
Appropriate α-bromoacetophenone derivative (1.0 mmol)
-
Ethanol (3 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminopyrimidine (1.0 mmol) and the α-bromoacetophenone derivative (1.0 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 20-30 minutes.[4]
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure 2-aryl-imidazo[1,2-a]pyrimidin-5(8H)-one.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Gold Nanoparticle-Catalyzed Synthesis of 2-Phenyl-Imidazo[1,2-a]pyrimidines
This protocol describes an environmentally friendly approach to the synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines using gold nanoparticles as a catalyst.[5][6]
Materials:
-
2-Aminopyrimidine
-
Acetophenone derivative
-
Gold nanoparticles (supported or in colloidal solution)
-
Green solvent (e.g., ethanol, water)
Procedure:
-
Combine the 2-aminopyrimidine and the acetophenone derivative in a reaction vessel containing a green solvent.
-
Add the gold nanoparticle catalyst to the mixture.
-
Stir the reaction mixture under heating. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is isolated by filtration and washed several times to remove any unreacted starting materials and catalyst.
-
The purified 2-phenyl-imidazo[1,2-a]pyrimidine is then dried and characterized.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7][8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
2-Aryl-imidazo[1,2-a]pyrimidine analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the 2-aryl-imidazo[1,2-a]pyrimidine analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the biological activity of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to study them.
Caption: A generalized experimental workflow for the in vitro screening of novel anticancer compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aryl-imidazo[1,2-a]pyrimidine analogs.
Caption: Putative mechanism of Wnt/β-catenin pathway inhibition by 2-aryl-imidazo[1,2-a]pyrimidine analogs.[9]
Conclusion and Future Directions
The 2-aryl-imidazo[1,2-a]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. The synthetic versatility of this core allows for the generation of diverse chemical libraries, facilitating the optimization of potency and selectivity against various biological targets. The compelling preclinical data, particularly in the realm of oncology, underscores the need for continued investigation into these remarkable compounds. Future research should focus on elucidating the detailed mechanisms of action, optimizing pharmacokinetic properties, and advancing the most promising candidates toward clinical development. This in-depth technical guide serves as a foundational resource to aid researchers in this endeavor, fostering innovation in the discovery and synthesis of the next generation of 2-aryl-imidazo[1,2-a]pyrimidine-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine using NMR and FT-IR
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine is a fused heterocyclic system with the molecular formula C₁₀H₇N₃S and a molecular weight of 201.25 g/mol .[1] Its structure, featuring both an imidazo[1,2-a]pyrimidine core and a thiophene moiety, makes it a compelling scaffold for the development of novel therapeutic agents, with potential applications as an inhibitor of various biological targets.[1]
Synthesis
The synthesis of this compound and its derivatives typically involves the condensation of a 2-aminopyrimidine with a thiophene-containing α-haloketone or a related electrophilic species.[2][3] A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
A common method for the synthesis of the imidazo[1,2-a]pyrimidine core involves the reaction of 2-aminopyrimidine with an appropriate α-bromoketone. For the synthesis of thiophene-substituted derivatives, 2-(bromoacetyl)thiophene would be a suitable starting material.
Materials:
-
2-Aminopyrimidine
-
2-(Bromoacetyl)thiophene
-
Anhydrous ethanol or acetone
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 equivalent) in anhydrous ethanol or acetone.
-
To this solution, add 2-(bromoacetyl)thiophene (1.0 equivalent).
-
The reaction mixture is then stirred at room temperature or gently refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-(thiophen-2-yl)imidazo[1,2-a]pyrimidine.
Spectroscopic Characterization
Spectroscopic techniques such as NMR and FT-IR are crucial for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific data for this compound is not available, the following data for the derivative (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine offers insight into the chemical shifts expected for the core thiophene and imidazo[1,2-a]pyrimidine rings.[4]
Table 1: ¹H and ¹³C NMR Spectral Data for a this compound Derivative [4]
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | Assignment (Proposed) | ¹³C NMR δ (ppm) | Assignment (Proposed) |
| 8.63 (dd, J = 6.8, 2.1 Hz, 1H) | Pyrimidine H | 150.18 | Pyrimidine C |
| 8.54 (dd, J = 4.1, 2.1 Hz, 1H) | Pyrimidine H | 131.09 | Pyrimidine C |
| 7.53 (ddd, J = 5.0, 1.1, 0.9 Hz, 1H) | Thiophene H | 132.76 | Thiophene C |
| 7.29 (dd, J = 3.7, 1.1 Hz, 1H) | Thiophene H | 131.03 | Thiophene C |
| 7.10 (dd, J = 5.0, 3.7 Hz, 1H) | Thiophene H | 128.28 | Thiophene C |
| 6.92 (dd, J = 6.8, 4.1 Hz, 1H) | Pyrimidine H | 126.96 | Thiophene C |
| 108.88 | Pyrimidine C |
Note: The data presented is for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. The assignments for the core nuclei are inferred.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
Data Acquisition:
-
The NMR spectra are recorded on a spectrometer, for example, at a frequency of 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.
-
The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: FT-IR Spectral Data for a this compound Derivative [4]
| Frequency (cm⁻¹) | Assignment |
| 3108, 3067 | C-H stretching (aromatic) |
| 1642 | C=N stretching |
| 1573 | C=C stretching (aromatic) |
Note: The data presented is for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine.
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a heterocyclic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Chemical Structure and NMR Assignment
The diagram below shows the chemical structure of this compound with labels indicating the different proton and carbon environments for NMR analysis.
Caption: Chemical Structure for NMR Analysis.
Conclusion
The spectroscopic analysis of this compound, supported by NMR and FT-IR techniques, is essential for its unambiguous structural confirmation. This guide provides a framework for the synthesis and characterization of this and related heterocyclic compounds. While specific spectral data for the title compound remains elusive in the public domain, the provided data for a close derivative serves as a valuable reference for researchers in the field. The detailed experimental protocols offer a practical starting point for the laboratory synthesis and analysis of this promising class of molecules.
References
- 1. Buy this compound (EVT-440993) | 115749-42-3 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Imidazo[1,2-a]pyrimidine Library for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of an imidazo[1,2-a]pyrimidine library for potential anticancer activity. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a variety of cancer cell lines.[1][2] This document outlines the synthesis, in vitro screening methodologies, and mechanistic studies crucial for identifying lead compounds for further development.
Synthesis of Imidazo[1,2-a]pyrimidine Library
The synthesis of an imidazo[1,2-a]pyrimidine library is typically achieved through a multi-component reaction, such as the Groebke-Blackburn-Bienaymé (GBB) reaction.[3] This approach allows for the efficient generation of a diverse range of derivatives by varying the substituents. A general synthetic scheme involves the condensation of a 2-aminopyrimidine with an aldehyde and an isocyanide.
In Vitro Anticancer Activity Screening
The primary goal of the initial screening is to assess the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Data Summary
The following tables summarize the IC50 values for representative imidazo[1,2-a]pyrimidine and closely related imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyrimidine/pyridine Derivatives against Breast Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | Imine-bearing imidazo[1,2-a]pyrimidine | MCF-7 | 43.4 | [4] |
| MDA-MB-231 | 35.9 | [4] | ||
| 4d | Amine-bearing imidazo[1,2-a]pyrimidine | MCF-7 | 39.0 | [4] |
| MDA-MB-231 | 35.1 | [4] | ||
| 18 | 2,4-difluorophenyl at C-2, p-fluorophenyl amine at C-3 | MCF-7 | 9.60 ± 3.09 | [5] |
| IP-5 | Novel imidazo[1,2-a]pyridine | HCC1937 | 45 | [6][7] |
| IP-6 | Novel imidazo[1,2-a]pyridine | HCC1937 | 47.7 | [6][7] |
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives against Other Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Imidazo[1,2-a]pyridine | A375 (Melanoma) | <1 | [8] |
| WM115 (Melanoma) | Not specified | [8] | ||
| HeLa (Cervical) | Not specified | [8] | ||
| 15d | Diarylurea imidazo[1,2-a]pyridine | A375P (Melanoma) | <0.06 | [9] |
| 17e | Diarylurea imidazo[1,2-a]pyridine | A375P (Melanoma) | <0.06 | [9] |
| 18c | Diarylurea imidazo[1,2-a]pyridine | A375P (Melanoma) | <0.06 | [9] |
| 16 | Imidazo[1,2-a]pyridine derivative | HT-29 (Colon) | 12.98 ± 0.40 | [5] |
| B16F10 (Melanoma) | 27.54 ± 1.26 | [5] | ||
| 12b | Imidazo[1,2-a]pyrazine derivative | Hep-2 (Laryngeal) | 11 | [10] |
| HepG2 (Liver) | 13 | [10] | ||
| A375 (Melanoma) | 11 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assays
a) MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[4]
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to quantify apoptosis and analyze the cell cycle distribution.
-
Cell Seeding and Treatment: Plate cells and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining for Apoptosis: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Staining for Cell Cycle: Fix the cells in ethanol and stain with PI and RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Mechanistic Studies: Signaling Pathways
Several studies suggest that imidazo[1,2-a]pyridine and pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][8][11]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidines.
Experimental and Logical Workflows
Initial Anticancer Screening Workflow
The following diagram illustrates a typical workflow for the initial screening of a compound library.
Caption: Workflow for initial anticancer screening of an imidazo[1,2-a]pyrimidine library.
Conclusion and Future Directions
The initial screening of an imidazo[1,2-a]pyrimidine library can identify promising hit compounds with potent anticancer activity. Subsequent studies should focus on elucidating the precise molecular targets and optimizing the lead compounds to improve their efficacy and safety profiles. Structure-activity relationship (SAR) studies are also crucial for the rational design of next-generation anticancer agents based on this versatile scaffold.[5][12]
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.waocp.org [journal.waocp.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Novel Thiophene-Containing Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a sulfur-containing aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a privileged scaffold in drug discovery. The precise determination of the molecular structure of novel thiophene-containing compounds is paramount, as subtle changes in stereochemistry or connectivity can profoundly impact their pharmacological activity and safety profile. This in-depth technical guide provides a comprehensive overview of the core analytical techniques and experimental workflows employed in the structural elucidation of these vital compounds.
The Trifecta of Structure Elucidation: A Multi-pronged Approach
The unambiguous determination of a novel molecule's structure rarely relies on a single technique. Instead, a synergistic combination of spectroscopic and crystallographic methods is employed to piece together the molecular puzzle. The three pillars of structure elucidation for thiophene-containing heterocycles are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Integrated Workflow for Structural Elucidation
The journey from a newly synthesized compound to a fully characterized molecule follows a logical progression. The following workflow illustrates the typical sequence of analysis.
Caption: A generalized workflow for the structure elucidation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] A suite of 1D and 2D NMR experiments are employed to build a comprehensive picture of the thiophene derivative.
Key NMR Experiments for Thiophene Derivatives:
-
¹H NMR: Provides information on the number, chemical environment, and multiplicity of protons. The chemical shifts of protons on the thiophene ring are characteristic and influenced by substituents.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.[1]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.[2]
Representative ¹H and ¹³C NMR Data for Thiophene Derivatives
The following table summarizes typical chemical shift ranges for protons and carbons in substituted thiophene rings. These values can vary depending on the specific substituents and solvent used.
| Atom | Position on Thiophene Ring | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Proton | 2- or 5-position (α-protons) | 7.0 - 8.0 | - |
| Proton | 3- or 4-position (β-protons) | 6.8 - 7.5 | - |
| Carbon | 2- or 5-position (α-carbons) | - | 125 - 145 |
| Carbon | 3- or 4-position (β-carbons) | - | 120 - 135 |
Note: Data compiled from various spectroscopic resources.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Ensure the sample is of high purity (>95%).[1] Dissolve 5-10 mg of the purified thiophene compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] The choice of solvent is critical and should dissolve the compound well without its signals overlapping with key sample resonances.[1]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum and a DEPT-135 spectrum. For more complex structures, a suite of 2D NMR experiments including COSY, HSQC, and HMBC should be performed.
-
Data Processing and Analysis: Process the acquired spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assemble molecular fragments and determine the complete chemical structure.
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[3][4] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
Common Ionization Techniques:
-
Electron Impact (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint.[5]
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, giving a clear indication of the molecular weight.[6]
Fragmentation Pathways in Thiophene Derivatives
The fragmentation of thiophene-containing compounds upon electron impact often follows characteristic pathways. Cleavage of bonds adjacent to the thiophene ring and fragmentation of the ring itself are common. For instance, 2-thiophenesulfonyl derivatives often exhibit cleavage of the S-X bond.[7]
The diagram below illustrates a general fragmentation process.
Caption: A simplified representation of fragmentation in a substituted thiophene.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
Instrumentation: Use a high-resolution mass spectrometer, commonly equipped with an ESI source.[6]
-
Data Acquisition: Infuse the sample solution directly into the ion source.[6] Acquire the mass spectrum, ensuring accurate mass calibration.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.[6] Use the accurate mass measurement to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a high-quality single crystal of the novel compound can be grown, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.[8][9] This technique yields precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11]
Key Crystallographic Parameters
The following table presents examples of crystallographic data for two different thiophene derivatives, illustrating the type of quantitative information obtained from an X-ray crystal structure analysis.[10]
| Parameter | Compound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Compound 2: (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one |
| Chemical Formula | C₁₀H₁₂N₂S | C₂₉H₃₀BrClN₄O₃S |
| Molecular Weight | 192.29 g/mol | 629.99 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2 |
| Unit Cell Dimensions | a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)° | a = 33.795(5) Å, b = 8.871(5) Å, c = 10.039(5) Å, β = 98.337(5)° |
| Unit Cell Volume | 988.69(4) ų | 2978(2) ų |
Data sourced from a comparative guide on X-ray crystallographic analysis.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth and Selection: Grow high-quality single crystals of the compound, typically through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[10] Select a suitable crystal (ideally 0.1-0.3 mm in size) that is free of defects.[8][9]
-
Data Collection: Mount the crystal on a goniometer head in an X-ray diffractometer.[8][10] The crystal is often cooled to minimize thermal vibrations.[10] A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected.[9][10]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the intensities and positions of the diffraction spots.[10] This data is then used to solve the crystal structure, typically using direct methods or Patterson synthesis, to obtain an initial model of the atomic positions.[8] This model is then refined to best fit the experimental data.
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability.[10] The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[10]
Caption: Workflow for determining a crystal structure via X-ray diffraction.
Conclusion
The structural elucidation of novel thiophene-containing heterocyclic compounds is a meticulous process that relies on the convergence of data from multiple powerful analytical techniques. NMR spectroscopy provides the blueprint of atomic connectivity, mass spectrometry confirms the molecular weight and elemental composition, and single-crystal X-ray crystallography offers the definitive three-dimensional structure. By integrating the information from these methods, researchers and drug development professionals can confidently and accurately determine the molecular architecture of these important compounds, paving the way for a deeper understanding of their properties and potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. fiveable.me [fiveable.me]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. fiveable.me [fiveable.me]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. benchchem.com [benchchem.com]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
Quantum Chemical Investigations of Imidazo[1,2-a]pyrimidine Schiff Base Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis, characterization, and quantum chemical properties of imidazo[1,2-a]pyrimidine Schiff base derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including potential applications as anticancer, antifungal, and antiviral agents, as well as corrosion inhibitors.[1][2][3][4] This document summarizes key findings from recent research, presenting detailed experimental and computational protocols, quantitative data, and visual workflows to facilitate a comprehensive understanding of these promising molecules.
Synthesis and Characterization
Imidazo[1,2-a]pyrimidine Schiff base derivatives are typically synthesized through a conventional condensation reaction. The general synthetic route involves the reaction of a primary amine with an aldehyde or a ketone.[5] In the context of the studies reviewed, the synthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine serves as a representative example.[6][7][8]
The structural confirmation of the synthesized compounds is achieved through various spectroscopic techniques, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry.[5][6][7][8] The experimental data are often corroborated with theoretical calculations to ensure accurate structural assignment.[6][7][8]
General Synthetic Protocol
The synthesis of imidazo[1,2-a]pyrimidine Schiff base derivatives generally follows the workflow below. This diagram illustrates the key steps from starting materials to the final, characterized product.
Caption: General Synthetic Workflow for Imidazo[1,2-a]pyrimidine Schiff Base Derivatives.
Spectroscopic Data
The following table summarizes the experimental and theoretical spectroscopic data for a representative compound, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine.[1][6] The theoretical values were obtained using Density Functional Theory (DFT) calculations.[1][6]
| Spectroscopic Data | Experimental Value | Theoretical Value |
| ¹H NMR (ppm) | ||
| Imine proton (N=CH) | 8.88 (d) | 9.06 |
| Pyrimidine protons | 8.63 (dd), 8.54 (dd), 6.92 (dd) | 8.91, 8.54, 7.06 |
| Benzene protons | 7.87 (dd), 7.48-7.39 (m), 7.36 (tt) | 8.22, 8.08, 7.83, 7.51 |
| Thiophene protons | 7.53 (d), 7.29 (dd), 7.10 (dd) | 8.38, 7.69, 7.39 |
| ¹³C NMR (ppm) | ||
| Imine carbon (N=CH) | 155.89 | 151.15 |
| Pyrimidine carbons | 150.18, 131.09, 108.88 | 153.52, 136.01, 113.28 |
| FT-IR (cm⁻¹) | ||
| C-H stretching (aromatic) | 3108-3067 | 3119-3031 |
| C=N stretching | 1642 | - |
Quantum Chemical Investigations
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and potential biological activity of these molecules.[3][5] These computational studies provide insights that complement experimental findings.
Computational Methodology
The typical workflow for quantum chemical investigations of imidazo[1,2-a]pyrimidine Schiff base derivatives is outlined below.
Caption: Workflow for Quantum Chemical Analysis and Molecular Modeling.
The geometry of the molecules is optimized to find the most stable conformation. DFT calculations are commonly performed using the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-31G(d,p).[5][6][7] Following optimization, frequency calculations are carried out to confirm that the structure corresponds to a true energy minimum. Subsequently, various molecular properties are calculated to elucidate the electronic characteristics of the molecule.
Key Quantum Chemical Descriptors
The following table presents a summary of important quantum chemical parameters for a representative imidazo[1,2-a]pyrimidine Schiff base derivative. These descriptors are crucial for predicting the molecule's reactivity and potential interactions with biological targets.
| Quantum Chemical Parameter | Calculated Value | Significance |
| EHOMO (eV) | -6.12 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | -2.45 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 3.67 | Difference between EHOMO and ELUMO; indicates chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.54 | Measures the polarity of the molecule. |
Note: The values presented are for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, calculated at the B3LYP/6-311++G(d,p) level of theory.
Biological Activity and Molecular Docking
Recent studies have explored the potential of imidazo[1,2-a]pyrimidine Schiff base derivatives as therapeutic agents. For instance, some derivatives have been investigated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, suggesting their potential as entry inhibitors for the virus.[5] Others have been identified as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating possible anticancer applications.[7][9] Furthermore, their efficacy as antifungal agents and corrosion inhibitors has also been reported.[2][3]
Molecular docking and molecular dynamics simulations are computational techniques used to predict the binding affinity and interaction patterns of these derivatives with specific biological targets.[5][7][9] These in silico studies are crucial in drug discovery for identifying promising lead compounds.
Logical Pathway for Drug Discovery Application
The following diagram illustrates the logical progression from computational analysis to the identification of potential biological activity.
Caption: Logical Progression in Drug Discovery Utilizing Computational Chemistry.
Conclusion
The integration of experimental synthesis and characterization with in-depth quantum chemical investigations provides a powerful approach for the study of imidazo[1,2-a]pyrimidine Schiff base derivatives. The computational data not only validates experimental findings but also offers profound insights into the molecular properties that govern their biological activity. This technical guide consolidates key information to support further research and development in the application of these versatile compounds in medicinal chemistry and materials science. The promising results from in silico studies, such as molecular docking and ADMET predictions, highlight the potential of these derivatives as scaffolds for the design of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion inhibition and in silico toxicity assessment of imidazo[1,2-a]pyrimidine-Schiff base derivatives as effective and environmentally friendly corrosion inhibitors for mild steel - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies [frontiersin.org]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a key structural motif in molecules exhibiting a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This protocol is based on the well-established cyclocondensation reaction between 2-aminopyrimidine and an α-haloketone.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and the final product.
| Parameter | Value | Notes |
| Product Name | This compound | |
| Molecular Formula | C₁₁H₇N₃S | |
| Molecular Weight | 213.26 g/mol | |
| Starting Material 1 | 2-Aminopyrimidine | |
| Starting Material 2 | 2-Bromo-1-(thiophen-2-yl)ethanone | α-bromoketone |
| Reaction Type | Cyclocondensation | |
| Solvent | Ethanol | |
| Reaction Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 8-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 80-90% | Yields can vary based on reaction scale and purification method. This is a representative range. |
| Purification Method | Recrystallization from ethanol | Column chromatography can be used for higher purity if needed.[4] |
Experimental Protocol: Cyclocondensation Synthesis
This protocol details the synthesis of this compound from 2-aminopyrimidine and 2-bromo-1-(thiophen-2-yl)ethanone.
Materials and Reagents:
-
2-Aminopyrimidine
-
2-Bromo-1-(thiophen-2-yl)ethanone
-
Absolute Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 2-aminopyrimidine (1.0 g, 10.5 mmol).
-
Add 40 mL of absolute ethanol to the flask and stir until the 2-aminopyrimidine is fully dissolved.
-
-
Addition of Reagents:
-
In a separate beaker, dissolve 2-bromo-1-(thiophen-2-yl)ethanone (2.15 g, 10.5 mmol) in 20 mL of absolute ethanol.
-
Add the ethanolic solution of 2-bromo-1-(thiophen-2-yl)ethanone dropwise to the stirring solution of 2-aminopyrimidine at room temperature.
-
After the addition is complete, add sodium bicarbonate (1.3 g, 15.5 mmol) to the reaction mixture to neutralize the HBr formed during the reaction.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent) until the starting materials are consumed.
-
-
Product Isolation (Work-up):
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the product should form upon cooling. If necessary, cool the flask further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Wash the solid with deionized water to remove any remaining inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as absolute ethanol.
-
Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A flowchart of the synthesis, isolation, and characterization process.
Plausible Signaling Pathway Inhibition
Imidazo[1,2-a]pyridine and pyrimidine derivatives are known to exhibit anticancer activity, often through the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[5][6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-440993) | 115749-42-3 [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Imidazo[1,2-a]pyrimidines as Antiviral Agents Against Influenza
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of imidazo[1,2-a]pyrimidine and its related scaffolds as potential antiviral agents against the influenza virus. The content herein is curated for researchers and professionals in the fields of virology, medicinal chemistry, and drug development.
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising chemotype in the discovery of new anti-influenza agents. These heterocyclic compounds have been shown to exhibit potent antiviral activity by targeting various stages of the influenza virus life cycle. Notably, derivatives of this scaffold have been identified as inhibitors of both viral entry, by targeting the surface glycoprotein hemagglutinin (HA), and viral replication, by targeting the nucleoprotein (NP). This document outlines the mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of these compounds.
Mechanism of Action
Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit influenza virus replication through two primary mechanisms:
-
Inhibition of Viral Entry via Hemagglutinin (HA) Targeting: Several studies have identified imidazo[1,2-a]pyrimidine derivatives that selectively target the hemagglutinin (HA) protein of group 2 influenza A viruses.[1][2][3][4] HA is crucial for the initial stages of viral infection, mediating attachment to host cell receptors and subsequent fusion of the viral and endosomal membranes.[5][6] These compounds are believed to bind to a pocket in the HA stem region, stabilizing the pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion.[4] This ultimately blocks the release of the viral genome into the host cell cytoplasm.
-
Inhibition of Viral Replication via Nucleoprotein (NP) Targeting: A series of imidazo[1,2-a]pyrazine derivatives, a closely related scaffold, has been shown to target the viral nucleoprotein (NP).[7][8] The NP is a multifunctional protein essential for the transcription and replication of the viral RNA genome. It encapsidates the viral genome to form ribonucleoprotein (RNP) complexes and plays a critical role in their nuclear import.[9][10][11][12][13] The imidazo[1,2-a]pyrazine derivative A4 has been shown to bind directly to NP, inducing its clustering and preventing its accumulation in the nucleus, thereby inhibiting viral replication.[7][8]
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of representative imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine derivatives against various influenza virus strains.
Table 1: Antiviral Activity of Imidazo[1,2-a]pyrimidine Derivatives Targeting Influenza Virus Hemagglutinin (HA)
| Compound | Virus Strain | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| K786-0816 (1) | H7N1 (pseudovirus) | Viral Entry | 0.67 ± 0.23 | >20 | >30 | [1] |
| Compound 10 | H7N1 (pseudovirus) | Viral Entry | 0.09 | >50 | >555 | [14] |
| Compound 12 | H7N1 (pseudovirus) | Viral Entry | 0.47 | >50 | >106 | [14] |
| Compound 4j | H7N7 | Viral Replication | - | - | >20 | [1] |
| Compound 4j | H3N2 | Viral Replication | - | - | >20 | [1] |
Table 2: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivative A4 Targeting Influenza Virus Nucleoprotein (NP)
| Compound | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| A4 | A/Puerto Rico/8/1934 (H1N1) | Yield Reduction | 3.19 ± 1.42 | 27.36 | 8.6 | [7] |
| A4 | A/Brisbane/10/2007 (H3N2) | Yield Reduction | 5.38 ± 0.57 | 27.36 | 5.1 | [7] |
| A4 | B/Yamagata | Yield Reduction | 2.99 ± 3.30 | 27.36 | 9.2 | [7] |
| A4 | A/H1N1/pdm09 (oseltamivir-resistant) | Yield Reduction | 1.67 ± 2.51 | 27.36 | 16.4 | [7][8] |
| A4 | PR8-PB2-Gluc | Luciferase Reporter | 2.75 | 27.36 | 10.0 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Pseudovirus Neutralization Assay (for HA Inhibitors)
This assay evaluates the ability of compounds to inhibit viral entry mediated by influenza HA.[15][16][17][18][19]
Materials:
-
HEK293T cells
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Plasmids: packaging plasmid (e.g., psPAX2), transfer vector with a reporter gene (e.g., pLV-Luciferase), and HA expression plasmid
-
Test compounds
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Pseudovirus Production: a. Co-transfect HEK293T cells with the packaging, transfer, and HA expression plasmids using a suitable transfection reagent according to the manufacturer's instructions. b. After 48-72 hours, harvest the supernatant containing the pseudovirus. c. Centrifuge the supernatant to remove cell debris and filter through a 0.45 µm filter. d. Titer the pseudovirus by infecting MDCK cells with serial dilutions and measuring reporter gene expression (e.g., luciferase activity).
-
Neutralization Assay: a. Seed MDCK cells in 96-well white, clear-bottom plates at a density of 2 x 10^4 cells/well and incubate overnight. b. Prepare serial dilutions of the test compounds in serum-free DMEM. c. In a separate plate, mix the diluted compounds with a standardized amount of pseudovirus (e.g., 100 TCID50). d. Incubate the compound-virus mixture for 1 hour at 37°C. e. Remove the medium from the MDCK cells and add the compound-virus mixture. f. Incubate for 48-72 hours at 37°C. g. Measure the reporter gene expression (e.g., luciferase activity) using a luminometer. h. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Plaque Reduction Assay (for NP and HA Inhibitors)
This assay determines the effect of a compound on the production of infectious virus particles.[20][21][22][23][24]
Materials:
-
MDCK cells
-
Complete DMEM with 10% FBS
-
Infection medium (serum-free DMEM with TPCK-trypsin)
-
Test compounds
-
Influenza virus stock
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x DMEM)
-
Crystal violet solution (0.1% in 20% ethanol)
-
6-well or 12-well plates
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in infection medium.
-
Prepare serial dilutions of the influenza virus stock to achieve approximately 50-100 plaque-forming units (PFU) per well.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Wash the MDCK cell monolayer with PBS and infect with the virus-compound mixture for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the test compound.
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet solution.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
Protocol 3: MTT Cytotoxicity Assay
This assay assesses the cytotoxicity of the test compounds on the host cells.[25][26][27][28]
Materials:
-
MDCK cells
-
Complete DMEM with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
Remove the medium from the cells and add the compound dilutions.
-
Incubate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Inhibition of HA-mediated viral entry by imidazo[1,2-a]pyrimidines.
Caption: Inhibition of NP nuclear import by an imidazo[1,2-a]pyrazine derivative.
Caption: A typical workflow for antiviral screening of imidazo[1,2-a]pyrimidines.
References
- 1. Membrane fusion mediated by the influenza virus hemagglutinin requires the concerted action of at least three hemagglutinin trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane fusion mechanisms: the influenza hemagglutinin paradigm and its implications for intracellular fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Host Cell Factors That Interact with Influenza Virus Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear import and export of influenza virus nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear import and export of influenza virus nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nucleoporin 85 interacts with influenza A virus PB1 and PB2 to promote its replication by facilitating nuclear import of ribonucleoprotein [frontiersin.org]
- 13. Transport of incoming influenza virus nucleocapsids into the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Refinement of imidazo[2,1-a]pyrimidines in pursuit of potential drug candidates against group 2 influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Preparation of Pseudo-Typed H5 Avian Influenza Viruses with Calcium Phosphate Transfection Method and Measurement of Antibody Neutralizing Activity [jove.com]
- 16. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of Pseudo-Typed H5 Avian Influenza Viruses with Calcium Phosphate Transfection Method and Measurement of Antibody Neutralizing Activity [jove.com]
- 18. Pseudotype-Based Neutralization Assays for Influenza: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a safe and convenient neutralization assay for rapid screening of influenza HA-specific neutralizing monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influenza virus plaque assay [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. MTT (Assay protocol [protocols.io]
- 28. atcc.org [atcc.org]
Application Notes and Protocols for 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of Action
The antimicrobial mechanism of action for imidazo[1,2-a]pyrimidine derivatives is believed to involve the inhibition of essential microbial enzymes or interference with cellular signaling pathways. The nitrogen atoms within the fused imidazole and pyrimidine rings are thought to play a crucial role in binding to the active sites of target proteins.[1] However, the precise molecular targets are still a subject of ongoing research.
Applications
2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine and its analogs are promising candidates for development as novel antimicrobial agents. Their potential applications include:
-
Screening for antibacterial and antifungal activity: Initial in vitro testing to determine the spectrum of activity against a panel of clinically relevant bacteria and fungi.
-
Lead compound optimization: Serving as a scaffold for the synthesis of more potent and selective antimicrobial agents.
-
Mechanism of action studies: Investigating the specific biochemical pathways inhibited by this class of compounds.
Data Presentation: Antimicrobial Activity of Structurally Related Imidazo[1,2-a]pyrimidine Derivatives
Due to the absence of specific public data for this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of structurally analogous 2-aryl-imidazo[1,2-a]pyrimidine derivatives against various microorganisms. This data is crucial for understanding the potential antimicrobial profile of the target compound.
| Compound ID | R-Group (at position 2) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| 3a | Phenyl | >100 | >100 | >100 | >100 | >100 |
| 3b | 4-Bromophenyl | 50 | 25 | 100 | >100 | 50 |
| 3c | 4-Chlorophenyl | 25 | 12.5 | 50 | 100 | 25 |
| 3d | 4-Methylphenyl | >100 | >100 | >100 | >100 | >100 |
| 3e | 4-Methoxyphenyl | >100 | >100 | >100 | >100 | >100 |
| 3f | 2,4-Dichlorophenyl | 12.5 | 6.25 | 25 | 50 | 12.5 |
Data is adapted from a study on 2-aryl-imidazo[1,2-a]pyrimidine derivatives and should be used as a reference for guiding the experimental design for this compound.
Experimental Protocols
A standardized method for determining the antimicrobial susceptibility of a compound is the broth microdilution assay, as recommended by the Clinical and Laboratory Standards Institute (CLSI). This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
1. Materials:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test microorganisms (bacterial and/or fungal strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Microplate reader (optional)
-
Sterile pipette tips and multichannel pipettes
2. Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth in the 96-well microtiter plate.
-
The typical final concentration range to test is from 128 µg/mL down to 0.25 µg/mL.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only, no inoculum).
4. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions and the positive control well.
-
The final volume in each well should be 100 µL or 200 µL, depending on the plate format.
-
Cover the plates and incubate at 35 ± 2 °C for 16-20 hours for most bacteria or 24-48 hours for fungi.
5. Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in the determination of growth inhibition.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Key Concepts
The following diagram illustrates the logical flow from the compound class to the final determination of its antimicrobial activity.
References
Application Notes and Protocols: Molecular Docking Studies of Imidazo[1,2-a]pyrimidine Derivatives with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of imidazo[1,2-a]pyrimidine derivatives with various key enzyme targets. This document is intended to serve as a practical guide for researchers involved in the discovery and development of novel therapeutics based on the versatile imidazo[1,2-a]pyrimidine scaffold.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities stem from their ability to interact with and modulate the function of various enzymes implicated in a range of diseases. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This approach is instrumental in understanding the structure-activity relationships of imidazo[1,2-a]pyrimidine derivatives and in guiding the design of more potent and selective enzyme inhibitors.
This document outlines the application of molecular docking to study the interaction of these derivatives with several important enzyme targets, including Lanosterol 14α-demethylase (CYP51), Cyclooxygenase-2 (COX-2), and key proteins in major signaling pathways.
Data Presentation: Quantitative Analysis of Binding Affinities
The following tables summarize the quantitative data from various molecular docking and in vitro studies, providing a comparative analysis of the binding affinities and inhibitory concentrations of different imidazo[1,2-a]pyrimidine derivatives against their respective enzyme targets.
Table 1: Molecular Docking Scores of 3-Benzoyl Imidazo[1,2-a]pyrimidine Derivatives against Candida albicans CYP51
| Compound ID | Docking Score (kcal/mol) | Reference Drug | Docking Score (kcal/mol) |
| 4f | -9.43 | Fluconazole | -5.68 |
| 4j | -9.12 | Ketoconazole | -6.16 |
| Derivative A | -8.75 | ||
| Derivative B | -8.54 | ||
| Derivative C | -7.99 |
Data synthesized from studies demonstrating the potential of these derivatives as antifungal agents.[1][2]
Table 2: In Vitro COX-2 Inhibitory Activity of Benzo[3][4]imidazo[1,2-a]pyrimidine Derivatives
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug | COX-2 IC50 (µM) |
| 5a | 0.05 | >100 | >2000 | Celecoxib | 0.06 |
| 5d | 0.08 | >100 | >1250 | ||
| Derivative X | 0.12 | 85 | 708 | ||
| Derivative Y | 0.25 | 95 | 380 |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.[5]
Table 3: Molecular Docking Scores of Imidazo[1,2-a]pyrimidine Schiff Base Derivatives against SARS-CoV-2 Targets
| Compound ID | ACE2 Binding Affinity (kcal/mol) | Spike Protein Binding Affinity (kcal/mol) | Reference Compound | Spike Protein Binding Affinity (kcal/mol) |
| Top-scoring Compound | -9.1 | -7.3 | CBDA | -5.7 |
| Derivative 1 | -8.8 | -7.1 | MLN-4760 (ACE2 inh.) | -7.3 |
| Derivative 2 | -8.5 | -6.9 | Angiotensin II | -9.2 |
These findings suggest potential dual inhibition of viral entry mechanisms.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the molecular docking and in vitro evaluation of imidazo[1,2-a]pyrimidine derivatives.
Protocol 1: Molecular Docking Workflow
This protocol outlines the general steps for performing molecular docking studies to predict the binding interactions between imidazo[1,2-a]pyrimidine derivatives and a target enzyme.
1. Preparation of the Receptor Protein: a. Obtain the 3D crystal structure of the target enzyme from a protein database such as the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules and any co-crystallized ligands. c. Add polar hydrogen atoms and assign appropriate atomic charges to the protein residues. d. Define the binding site or active site of the enzyme. This can be based on the location of the co-crystallized ligand or predicted using binding site prediction tools.
2. Preparation of the Ligand (Imidazo[1,2-a]pyrimidine derivative): a. Draw the 2D structure of the imidazo[1,2-a]pyrimidine derivative using chemical drawing software. b. Convert the 2D structure to a 3D structure. c. Perform energy minimization of the 3D ligand structure to obtain a stable conformation. d. Assign appropriate atomic charges to the ligand atoms.
3. Molecular Docking Simulation: a. Use a molecular docking software (e.g., AutoDock, Glide, GOLD). b. Specify the prepared receptor and ligand files as input. c. Define the grid box that encompasses the defined binding site of the receptor. d. Set the docking parameters, including the search algorithm and the number of docking runs. e. Initiate the docking simulation. The software will generate multiple binding poses of the ligand within the receptor's active site.
4. Analysis of Docking Results: a. Analyze the generated docking poses based on their binding energy or docking score. The pose with the lowest binding energy is typically considered the most favorable. b. Visualize the best-ranked docking pose to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the enzyme's active site. c. Compare the binding mode and interactions of the designed derivatives with known inhibitors or the natural substrate of the enzyme.
Protocol 2: In Vitro CYP51 Enzyme Inhibition Assay
This protocol describes a high-throughput method to determine the inhibitory activity of imidazo[1,2-a]pyrimidine derivatives against fungal Lanosterol 14α-demethylase (CYP51).
1. Materials and Reagents:
- Purified recombinant fungal CYP51
- Purified cytochrome P450 reductase (CPR)
- Lanosterol (substrate)
- NADPH (cofactor)
- Potassium phosphate buffer (e.g., 50 mM, pH 7.4) with glycerol
- Imidazo[1,2-a]pyrimidine test compounds
- DMSO (for dissolving compounds)
- 96-well microplate
- HPLC or LC-MS/MS system
2. Procedure: a. Preparation of Reagents: i. Prepare a stock solution of the test compounds and reference inhibitor (e.g., ketoconazole) in DMSO. ii. Create a serial dilution of the test compounds in the reaction buffer. iii. Prepare an enzyme mix containing CYP51 and CPR in the reaction buffer. The optimal ratio should be determined empirically (typically 2:1 to 5:1 CPR:CYP51). iv. Prepare a fresh solution of NADPH in the reaction buffer. v. Prepare the lanosterol substrate solution in the reaction buffer. b. Assay Protocol: i. To each well of a 96-well plate, add the serially diluted test compound or DMSO (vehicle control). ii. Add the enzyme mix to each well. iii. Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding. iv. Initiate the reaction by adding the lanosterol substrate solution to each well. v. Immediately follow by adding the NADPH solution to start the enzymatic reaction. vi. Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). vii. Stop the reaction by adding a suitable quenching agent (e.g., acetonitrile or a strong acid). c. Detection and Data Analysis: i. Analyze the formation of the demethylated product from lanosterol using HPLC or LC-MS/MS. ii. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. iii. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for assessing the inhibitory effect of imidazo[1,2-a]pyrimidine derivatives on COX-2 activity.
1. Materials and Reagents:
- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- Heme (cofactor)
- Reaction Buffer (e.g., Tris-HCl buffer, pH 8.0)
- Imidazo[1,2-a]pyrimidine test compounds
- Reference inhibitor (e.g., Celecoxib)
- DMSO
- 96-well plate
- Plate reader (for colorimetric or fluorometric detection)
- COX inhibitor screening assay kit (optional, provides optimized reagents)
2. Procedure: a. Reagent Preparation: i. Prepare stock solutions of test compounds and the reference inhibitor in DMSO. ii. Prepare serial dilutions of the compounds in the reaction buffer. b. Assay Protocol: i. In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well. ii. Add the serially diluted test compounds or DMSO (vehicle control) to the respective wells. iii. Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding. iv. Initiate the enzymatic reaction by adding arachidonic acid to all wells. v. Incubate the plate at 37°C for a specific time (e.g., 10 minutes). vi. Stop the reaction by adding a stop solution (e.g., HCl). c. Detection and Data Analysis: i. Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric probe. ii. Calculate the percentage of inhibition for each concentration of the test compound. iii. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by imidazo[1,2-a]pyrimidine derivatives and the logical flow of the drug discovery process are provided below using Graphviz.
PI3K/Akt/mTOR Signaling Pathway
Several imidazo[1,2-a]pyridine and pyrimidine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.
References
Application Notes and Protocols for the Analysis of Imidazo[1,2-a]pyrimidines using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development. They are recognized as bioisosteres of purine bases and form the core structure of various therapeutic agents with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise structural characterization of novel imidazo[1,2-a]pyrimidine derivatives is crucial for understanding their structure-activity relationships (SAR) and for the development of new drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is an indispensable tool for the unambiguous structure elucidation of these molecules.
This document provides detailed application notes and protocols for the analysis of 1H and 13C NMR spectra of imidazo[1,2-a]pyrimidines, aimed at researchers, scientists, and professionals in the field of drug development.
Principles of NMR Analysis for Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine ring system presents a unique electronic environment, which gives rise to characteristic chemical shifts and coupling constants in its NMR spectra. The aromatic 10 π-electron system leads to considerable delocalization of electrons, influencing the shielding and deshielding of the various protons and carbons.[3]
¹H NMR Spectroscopy: The protons on the imidazo[1,2-a]pyrimidine core typically resonate in the aromatic region of the spectrum. The chemical shifts are influenced by the nitrogen atoms and the electronic effects of any substituents on the ring. Protons on the pyrimidine ring often exhibit characteristic coupling patterns that can be used for their assignment.
¹³C NMR Spectroscopy: The carbon atoms of the heterocyclic core also show distinct chemical shifts. The carbons adjacent to nitrogen atoms are generally deshielded and appear at a lower field. The chemical shifts are sensitive to the substitution pattern on the ring system.
Data Presentation: Characteristic NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted imidazo[1,2-a]pyrimidine core and substituted derivatives, compiled from various literature sources. These values can serve as a reference for the initial analysis of new compounds.
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Imidazo[1,2-a]pyrimidine Core
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| H-2 | 7.5 - 8.5 | s or d | |
| H-3 | 7.0 - 8.0 | s or d | |
| H-5 | 8.0 - 9.5 | dd | J₅,₆ ≈ 6.0 - 7.0, J₅,₇ ≈ 1.5 - 2.0 |
| H-6 | 6.5 - 7.5 | dd | J₆,₅ ≈ 6.0 - 7.0, J₆,₇ ≈ 8.0 - 9.0 |
| H-7 | 8.0 - 9.0 | dd | J₇,₆ ≈ 8.0 - 9.0, J₇,₅ ≈ 1.5 - 2.0 |
Note: Chemical shifts are highly dependent on the solvent and substituents.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Imidazo[1,2-a]pyrimidine Core
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | 140 - 155 |
| C-3 | 110 - 125 |
| C-5 | 145 - 155 |
| C-6 | 105 - 120 |
| C-7 | 130 - 145 |
| C-8a | 145 - 160 |
Note: These are approximate ranges and can vary significantly with substitution.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆).[4] The choice of solvent can influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, referencing to the residual solvent peak is also a common practice.[4][5]
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool directly into the NMR tube to prevent shimming problems.
Protocol 2: Acquisition of ¹H NMR Spectra
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration.
-
Number of Scans (ns): 8-16 scans for a moderately concentrated sample. More scans may be needed for dilute samples.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS or residual solvent signal.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants.
-
Protocol 3: Acquisition of ¹³C NMR Spectra
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): This will vary significantly depending on the sample concentration and can range from a few hundred to several thousand scans.
-
-
Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Calibrate the chemical shift scale.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Advanced 2D NMR Techniques for Structure Elucidation
For complex imidazo[1,2-a]pyrimidine derivatives, 1D NMR spectra may not be sufficient for complete and unambiguous assignment. 2D NMR experiments are invaluable in such cases.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace out the spin systems within the molecule. This is particularly useful for assigning the protons on the pyrimidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on its attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is a powerful tool for connecting different fragments of the molecule and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
Visualization of Workflows and Relationships
The following diagrams illustrate the logical workflow for NMR analysis and the key relationships used in spectral interpretation.
Caption: Workflow for NMR-based structural elucidation of imidazo[1,2-a]pyrimidines.
Caption: Logical relationships in NMR spectral interpretation for structure determination.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vitro and in vivo methodologies for assessing the anti-inflammatory potential of novel pyrimidine compounds. The following protocols and data presentation guidelines are designed to assist researchers in the systematic evaluation of these compounds for drug discovery and development.
In Vitro Anti-inflammatory Assays
A series of in vitro assays are crucial for the initial screening and mechanistic characterization of pyrimidine compounds. These assays target key enzymes and pathways involved in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 enzymes is a primary indicator of their anti-inflammatory potential.[1] A common method is the colorimetric COX inhibitor screening assay, which utilizes the peroxidase component of the enzymes.[2]
Experimental Protocol: Colorimetric COX (Ovine) Inhibitor Screening Assay
-
Reagent Preparation: Prepare the assay buffer, heme, and enzyme (ovine COX-1 and human recombinant COX-2) solutions according to the manufacturer's instructions. A solution of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) is used as the colorimetric substrate.[3][4]
-
Compound Preparation: Dissolve the test pyrimidine compounds and reference inhibitors (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute to a range of concentrations to determine the IC50 value.[5][6]
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test pyrimidine compound or reference inhibitor to the designated wells. Include a vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
The peroxidase activity is measured by monitoring the appearance of oxidized TMPD at 590 nm using a microplate reader.[2]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.
Data Presentation: COX-1 and COX-2 Inhibition by Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Pyrimidine Derivative 2a | 6.43 | 3.5 | 1.84 | Celecoxib (IC50 = 0.65 µM for COX-2)[5] |
| Pyrimidine Derivative 1 | 6.5 | 3.95 | 1.65 | Celecoxib (IC50 = 0.65 µM for COX-2)[5] |
| Pyrimidine Derivative 3b | - | Submicromolar | - | Celecoxib |
| Pyrimidine Derivative 5b | - | Submicromolar | - | Nimesulide |
| Pyrimidine Derivative 5d | - | Submicromolar | - | Nimesulide |
Note: Specific IC50 values for compounds 3b, 5b, and 5d were described as being in the submicromolar range and comparable to or better than the reference drugs.[6]
Lipoxygenase (LOX) Inhibition Assay
The inhibition of lipoxygenase enzymes, which are involved in the synthesis of leukotrienes, is another important target for anti-inflammatory agents.
Experimental Protocol: Spectrophotometric LOX Inhibition Assay
-
Reagent Preparation: Prepare a solution of lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). Prepare a solution of the substrate, linoleic acid.[7]
-
Compound Preparation: Dissolve the test pyrimidine compounds and a reference inhibitor (e.g., nordihydroguaiaretic acid - NDGA) in an appropriate solvent.
-
Assay Procedure:
-
In a cuvette, incubate the lipoxygenase solution with the test compound or reference inhibitor for a few minutes at room temperature.[8]
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[7]
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.
Data Presentation: LOX Inhibition by Pyrimidine Derivatives
| Compound | LOX IC50 (µM) | Reference Compound |
| Pyrimidine Derivative 9 | 1.1 | NDGA[9] |
| Pyrimidine Derivative 5 | 10.7 | NDGA[9] |
Nitric Oxide (NO) Production Inhibition Assay
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO.[10]
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test pyrimidine compounds for a specified period. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production.[10]
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
A purple azo compound will form in the presence of nitrite.
-
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the pyrimidine compounds on NO production.
Pro-inflammatory Cytokine Inhibition Assays
Pyrimidine compounds can be evaluated for their ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment: Similar to the NO inhibition assay, culture and treat cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) with test compounds and an inflammatory stimulus (e.g., LPS).[11]
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines (TNF-α, IL-6, IL-1β).[12]
-
Follow the kit's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for color development.
-
-
Measurement: Measure the absorbance using a microplate reader.
-
Data Analysis: Generate a standard curve with recombinant cytokines and determine the concentration of each cytokine in the samples. Calculate the percentage of inhibition by the test compounds.
In Vivo Anti-inflammatory Models
In vivo models are essential for evaluating the systemic anti-inflammatory effects of pyrimidine compounds.
Carrageenan-Induced Paw Edema Model
This is a widely used model for acute inflammation.[13][14]
Experimental Protocol
-
Animals: Use rats or mice of a specific strain and weight.
-
Compound Administration: Administer the test pyrimidine compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[13]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of λ-carrageenan into the sub-plantar region of the right hind paw of each animal.[14]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Data Presentation: Effect of Pyrimidine Derivatives on Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Paw Edema | Reference Compound |
| Compound X | 50 | 3 | (Data to be filled) | Indomethacin (10 mg/kg) |
| Compound Y | 100 | 3 | (Data to be filled) | Indomethacin (10 mg/kg) |
Adjuvant-Induced Arthritis (AIA) Model
This model is used to evaluate the effects of compounds on chronic inflammation, resembling rheumatoid arthritis.[15][16]
Experimental Protocol
-
Animals: Typically, susceptible rat strains are used.
-
Induction of Arthritis: Inject complete Freund's adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the tail base or a hind paw.[15]
-
Compound Administration: Begin administration of the test pyrimidine compounds, vehicle, or a positive control drug (e.g., aspirin) at a predetermined time after adjuvant injection and continue for a specified duration.[17]
-
Assessment of Arthritis: Monitor the animals for signs of arthritis, including paw swelling (measured with a plethysmometer or calipers), arthritis score (based on a visual scale of inflammation in the paws), and body weight changes.[15]
-
Data Analysis: Compare the parameters between the treated and control groups to determine the therapeutic efficacy of the pyrimidine compounds.
Signaling Pathway Analysis
Understanding the molecular mechanisms by which pyrimidine compounds exert their anti-inflammatory effects is crucial. This often involves investigating their impact on key inflammatory signaling pathways like NF-κB and MAPK.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[18][19][20]
Experimental Workflow for NF-κB Inhibition Analysis
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 11. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Adjuvant-Induced Arthritis Model [chondrex.com]
- 16. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 18. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Imidazo[1,2-a]pyrimidine-Based FLT3 Kinase Inhibitors in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant portion of AML cases, approximately 30%, are associated with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2] These mutations, most commonly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor.[3] This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells and is associated with a poor prognosis.[3]
The critical role of mutated FLT3 in driving AML progression has made it a key therapeutic target.[4] The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising chemical starting point for the development of potent and selective FLT3 kinase inhibitors. These compounds aim to overcome the limitations of earlier generation inhibitors, such as off-target effects and the development of resistance, often through secondary mutations in the FLT3 kinase domain (e.g., D835Y, F691L).[4][5]
These application notes provide a comprehensive overview of the development of imidazo[1,2-a]pyrimidine-based FLT3 inhibitors, including their biological activity, and detailed protocols for their evaluation.
FLT3 Signaling Pathway and Inhibitor Mechanism of Action
FLT3 is a receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem and progenitor cells.[6] In AML, mutations render the FLT3 receptor constitutively active, leading to the activation of several downstream signaling pathways crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[3][7][8] Imidazo[1,2-a]pyrimidine-based inhibitors are typically ATP-competitive, binding to the kinase domain of FLT3 and preventing its autophosphorylation, thereby blocking downstream signaling.[5][8]
Data Presentation: In Vitro Activity of Imidazo[1,2-a]pyrimidine-Based FLT3 Inhibitors
The following tables summarize the in vitro inhibitory activities of representative imidazo[1,2-a]pyrimidine-based compounds against FLT3 kinase and AML cell lines.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type |
| Flt3-IN-11 | FLT3 (Wild-Type) | 7.22 | Biochemical |
| FLT3-D835Y | 4.95 | Biochemical | |
| Compound 5o | FLT3-ITD | - | - |
| Compound 24 | FLT3-ITD | - | - |
Note: Specific IC50 values for compounds 5o and 24 against the isolated kinase were not provided in the search results, but they were characterized as potent inhibitors based on cellular assays.[5][9]
Table 2: Anti-proliferative Activity in AML Cell Lines
| Compound | Cell Line | FLT3 Mutation Status | GI50 (µM) |
| Compound 5o | MOLM14 | FLT3-ITD | 0.52 |
| MOLM14 | FLT3-ITD D835Y | 0.53 | |
| MOLM14 | FLT3-ITD F691L | 0.57 | |
| Compound 24 | MOLM14 | FLT3-ITD | Potent Inhibition |
| MOLM14 | FLT3-ITD/D835Y | Potent Inhibition | |
| MOLM14 | FLT3-ITD/F691L | Potent Inhibition | |
| Flt3-IN-11 | MV4-11 | FLT3-ITD | 0.0032 |
Data for Compound 5o and 24 sourced from studies on imidazo[1,2-a]pyridine derivatives, a closely related scaffold.[5][9] Data for Flt3-IN-11 from MedChemExpress.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Biochemical FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Imidazo[1,2-a]pyrimidine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of imidazo[1,2-a]pyrimidine libraries, a class of heterocyclic compounds with significant therapeutic potential. The imidazo[1,2-a]pyrimidine scaffold is a key structural motif found in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This document will guide researchers through the process of identifying and characterizing novel bioactive compounds from large chemical libraries.
Introduction to Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines are bicyclic heteroaromatic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological profiles. Their structural similarity to purines allows them to interact with a variety of biological targets, making them a valuable scaffold for drug discovery. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these compounds to identify "hit" molecules with desired biological activities. These hits can then be optimized through medicinal chemistry efforts to develop lead compounds for new therapeutics.
Data Presentation: Quantitative Screening Data
The following tables summarize quantitative data from high-throughput screening of various imidazo[1,2-a]pyrimidine derivatives against different biological targets.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives (IC50 values in µM)
| Compound ID | Cell Line | Target Pathway/Molecule | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | PI3K/AKT/mTOR | 9.7 | [3][4] |
| Compound 6 | WM115 (Melanoma) | PI3K/AKT/mTOR | <12 | |
| Compound 6 | HeLa (Cervical Cancer) | PI3K/AKT/mTOR | 35.0 | [3][4] |
| 4p | TNBC Cell Line | Wnt/β-catenin | 2.59 | [5] |
| 4q | TNBC Cell Line | Wnt/β-catenin | 1.33 | [5] |
| 3d | MCF-7 (Breast Cancer) | Not Specified | 43.4 | [6] |
| 4d | MCF-7 (Breast Cancer) | Not Specified | 39.0 | [6] |
| 3d | MDA-MB-231 (Breast Cancer) | Not Specified | 35.9 | [6] |
| 4d | MDA-MB-231 (Breast Cancer) | Not Specified | 35.1 | [6] |
| 12k (SCH 1473759) | HCT116 (Colon Cancer) | Aurora Kinase A/B | 0.025 | [7] |
| 35 | T47D (Breast Cancer) | PI3Kα | 0.150 | [8] |
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives (MIC values in mg/mL)
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| 3j | Candida albicans | 2.5 | [9][10] |
| 3k | Candida albicans | 2.5 | [9][10] |
| 3g | Bacillus subtilis | 5 | [9][10] |
| 3g | Candida albicans | 5 | [9][10] |
| 4a | Escherichia coli | 6.25 | [11] |
| 4b | Staphylococcus aureus | 12.5 | [11] |
| 4c | Pseudomonas aeruginosa | 25 | [11] |
| 4e | Streptococcus pyogenes | 12.5 | [11] |
| 4f | Escherichia coli | 6.25 | [11] |
Experimental Workflows and Signaling Pathways
Visual representations of a generalized high-throughput screening workflow and key signaling pathways targeted by imidazo[1,2-a]pyrimidine inhibitors are provided below.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine in Anti-leishmanial Drug Discovery
Introduction
The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising pharmacophore in the search for new anti-leishmanial agents. This class of compounds offers a versatile platform for synthetic modifications to optimize activity and selectivity against Leishmania parasites. A recent study involving a library of imidazo-fused heterocycles identified a lead compound with significant in vitro activity against Leishmania amazonensis. While the user's interest is in 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine, the aforementioned study revealed that a 2-(3-cyanophenyl) substituted analogue, designated as compound 24 , was the most potent derivative in the series.[1][2] The 2-thiophenyl analogue, compound 26 , also demonstrated activity, albeit less pronounced.[1][2]
These application notes provide a summary of the quantitative data, detailed experimental protocols derived from the key research, and visualizations of the experimental workflow and structure-activity relationships to guide researchers in the evaluation of imidazo[1,2-a]pyrimidine derivatives as potential anti-leishmanial drug candidates.
Data Presentation
The in vitro anti-leishmanial activity and cytotoxicity of the lead imidazo[1,2-a]pyrimidine derivative (Compound 24 ), the 2-thiophenyl analogue (Compound 26 ), and the reference drug Miltefosine are summarized in the table below. The data is compiled from studies on Leishmania amazonensis and murine macrophages.[1][2]
| Compound/Drug | Target Organism/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Compound 24 (2-(3-cyanophenyl) derivative) | L. amazonensis Promastigotes | 8.41 | - | - |
| L. amazonensis Amastigotes | 6.63 | - | - | |
| Murine Macrophages | - | 82.02 | 12.37 | |
| Compound 26 (2-thiophenyl derivative) | L. amazonensis Amastigotes | Active | - | - |
| Miltefosine (Reference Drug) | L. amazonensis Promastigotes | 15.05 | - | - |
| L. amazonensis Amastigotes | 12.52 | - | - | |
| Murine Macrophages | - | 151.81 | 12.12 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI) = CC50 (macrophages) / IC50 (intracellular amastigotes). Note: The specific IC50 value for Compound 26 was not detailed in the provided references, only that it showed an effect on amastigotes.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research of imidazo[1,2-a]pyrimidine derivatives against Leishmania amazonensis.
In Vitro Anti-promastigote Activity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the promastigote (insect stage) form of Leishmania amazonensis.
-
Materials:
-
Leishmania amazonensis promastigotes
-
Schneider's insect medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Resazurin solution
-
Plate reader (fluorometer)
-
-
Procedure:
-
Culture L. amazonensis promastigotes in Schneider's medium at 26°C until they reach the stationary phase.
-
Adjust the parasite concentration to 1 x 10^6 promastigotes/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in the medium. Add 100 µL of each concentration to the wells in triplicate. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include wells with parasites and medium only (negative control) and parasites with a reference drug (e.g., Miltefosine) as a positive control.
-
Incubate the plates at 26°C for 72 hours.
-
Following incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curves.
-
In Vitro Anti-amastigote Activity Assay
This protocol assesses the efficacy of the compounds against the intracellular amastigote (mammalian stage) form of Leishmania amazonensis within murine macrophages.
-
Materials:
-
Murine peritoneal macrophages
-
RPMI 1640 medium supplemented with 10% FBS
-
L. amazonensis promastigotes (stationary phase)
-
24-well plates with round glass coverslips
-
Test compounds and reference drug
-
Giemsa stain
-
-
Procedure:
-
Harvest peritoneal macrophages from BALB/c mice and seed them onto glass coverslips in 24-well plates at a density of 1 x 10^5 cells/well.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell adherence.
-
Infect the macrophages with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the wells with sterile phosphate-buffered saline (PBS) to remove non-internalized parasites.
-
Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, wash the cells, fix the coverslips with methanol, and stain with Giemsa.
-
Examine the coverslips under a light microscope and count the number of amastigotes in at least 100 macrophages per sample.
-
Calculate the percentage of infection and the number of amastigotes per infected cell.
-
Determine the IC50 value by analyzing the reduction in the number of intracellular amastigotes compared to the untreated control.
-
Cytotoxicity Assay against Murine Macrophages
This protocol is to determine the half-maximal cytotoxic concentration (CC50) of the test compounds on host cells, in this case, murine macrophages, to assess the selectivity of the compounds.
-
Materials:
-
Murine peritoneal macrophages
-
RPMI 1640 medium supplemented with 10% FBS
-
96-well microtiter plates
-
Test compounds and reference drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed murine peritoneal macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for adherence.
-
Add serial dilutions of the test compounds to the wells in triplicate and incubate for 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells for each concentration relative to the untreated control.
-
Determine the CC50 value by non-linear regression analysis of the dose-response curves.
-
Visualizations
Experimental Workflow
Caption: Workflow for anti-leishmanial screening of imidazo[1,2-a]pyrimidines.
Structure-Activity Relationship (SAR) Insights
Caption: SAR of imidazo[1,2-a]pyrimidines against L. amazonensis.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the efficient synthesis of imidazo[1,2-a]pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often, cleaner reaction profiles, aligning with the principles of green chemistry.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is found in a variety of compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The development of efficient and sustainable synthetic methodologies for these compounds is therefore of significant interest to the drug discovery and development community. Microwave-assisted synthesis has emerged as a powerful tool to expedite the synthesis of these valuable molecules.[3][4][5]
General Reaction Scheme
The core synthesis of the imidazo[1,2-a]pyrimidine scaffold typically involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone or a related species. Microwave irradiation facilitates this annulation reaction, often in the absence of a catalyst and in environmentally benign solvents.
Caption: General reaction for imidazo[1,2-a]pyrimidine synthesis.
Protocol 1: Catalyst-Free Annulation of 2-Aminopyrimidines with α-Bromoketones
This protocol describes a green and efficient catalyst-free method for the synthesis of various imidazo[1,2-a]pyrimidine derivatives in an aqueous isopropanol medium under microwave irradiation.[5]
Experimental Workflow
Caption: Workflow for catalyst-free synthesis.
Materials
-
Substituted 2-aminopyrimidine (1.0 mmol)
-
Substituted α-bromoketone (1.0 mmol)
-
Isopropanol (IPA)
-
Deionized Water
-
Microwave reactor (e.g., CEM SP Discover)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure
-
In a microwave reaction vessel, combine the substituted 2-aminopyrimidine (1.0 mmol), the substituted α-bromoketone (1.0 mmol), and a 1:1 mixture of H₂O-IPA (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5-8 minutes at a temperature of 100-120 °C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvents under reduced pressure.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrimidine derivative.[5]
Data Summary
| Entry | 2-Aminopyrimidine | α-Bromoketone | Time (min) | Yield (%) |
| 1 | 2-Aminopyrimidine | 2-Bromoacetophenone | 5 | 92 |
| 2 | 2-Amino-4,6-dimethylpyrimidine | 2-Bromoacetophenone | 6 | 90 |
| 3 | 2-Aminopyrimidine | 2-Bromo-4'-chloroacetophenone | 5 | 94 |
| 4 | 2-Amino-4,6-dimethylpyrimidine | 2-Bromo-4'-methoxyacetophenone | 7 | 88 |
Data adapted from a representative catalyst-free annulation method.[5]
Protocol 2: One-Pot, Two-Step Synthesis of Imidazo[1,2-a]pyrimidine-Substituted Imidazoles
This protocol outlines a sequential, one-pot, multicomponent reaction for synthesizing novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives under microwave-assisted conditions.[6]
Experimental Workflow
Caption: Workflow for one-pot, two-step synthesis.
Materials
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol)
-
Primary amine derivative (0.56 mmol, 1.1 equiv.)
-
p-Toluenesulfonic acid (p-TsOH) (0.102 mmol, 20 mol%)
-
Benzil (0.51 mmol, 1.0 equiv.)
-
Ammonium acetate (2.55 mmol, 5.0 equiv.)
-
Ethyl alcohol (2 mL)
-
Microwave reactor (e.g., CEM SP Discover)
Procedure
-
In a 35 mL microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (75 mg, 0.51 mmol), the primary amine derivative (1.1 equiv.), and p-toluenesulfonic acid (19.4 mg, 20 mol%) in ethyl alcohol (2 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the mixture in the microwave reactor at 80 °C for 30 minutes with a power of 100 W.
-
Cool the mixture to room temperature.
-
To the same vessel, add benzil (0.107 g, 0.51 mmol) and ammonium acetate (0.196 g, 2.55 mmol).
-
Seal the vessel and irradiate again in the microwave reactor at 80 °C for 30 minutes with a power of 100 W.
-
After cooling, perform an appropriate aqueous workup and extract the product.
-
Purify the crude product by column chromatography on silica gel to obtain the target compound.[6]
Data Summary
| Entry | Primary Amine | Yield (%) |
| 1 | Aniline | 75 |
| 2 | p-Toluidine | 80 |
| 3 | p-Anisidine | 78 |
| 4 | p-Chloroaniline | 72 |
| 5 | Benzylamine | 65 |
| 6 | Cyclohexylamine | 58 |
Yields refer to isolated pure products after purification.[6]
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and often more environmentally friendly route to a diverse range of imidazo[1,2-a]pyrimidine derivatives. The protocols detailed above demonstrate the versatility of this technology for both simple annulation reactions and more complex multicomponent syntheses. These methods are highly valuable for generating libraries of these important heterocyclic compounds for screening in drug discovery programs and for further functionalization in medicinal chemistry research. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and target molecules.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imdazo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyrimidines?
A1: The most prevalent synthetic routes typically involve the condensation of a 2-aminopyrimidine with an α-haloketone.[1] Variations of this method and other multi-component reactions are also widely used.[2][3]
Q2: My reaction is not proceeding to completion. What are the likely causes?
A2: Incomplete reactions can be due to several factors, including insufficient heating, improper solvent, or a non-optimal catalyst loading. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine if the starting materials are being consumed.[4][5]
Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. What could be the side reactions?
A3: The formation of complex and often inseparable mixtures can occur, particularly with the use of certain solvents like DMF and MeCN.[1] Side reactions may include the formation of regioisomers or degradation of starting materials or products, especially under harsh reaction conditions.
Q4: What is the best method to purify my imidazo[1,2-a]pyrimidine product?
A4: Purification strategies depend on the physical properties of the product. Many protocols report successful purification by simple filtration and washing with a suitable solvent if the product precipitates out of the reaction mixture.[5] For non-crystalline products or to remove soluble impurities, column chromatography is often necessary.[6][7]
Q5: Are there any green chemistry approaches for this synthesis?
A5: Yes, several more environmentally friendly methods have been developed. These include the use of green solvents like ethanol or water, solvent-free reactions, and microwave-assisted synthesis to reduce reaction times and energy consumption.[8][9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of imidazo[1,2-a]pyrimidines.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. Be cautious of potential side product formation at higher temperatures. |
| Incorrect Solvent | The choice of solvent is critical. If the reaction is sluggish, consider switching to a solvent in which the starting materials are more soluble. Refer to the solvent optimization table below for guidance. |
| Catalyst Inactivity or Incorrect Loading | If using a catalyst, ensure it is fresh and has been stored correctly. Optimize the catalyst loading; both too little and too much catalyst can be detrimental to the yield.[11] |
| Decomposition of Starting Materials | Some starting materials, such as certain isocyanides in multicomponent reactions, can be sensitive to acidic conditions and may decompose, leading to lower yields. Consider using milder reaction conditions or a different synthetic route. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with many organic reactions. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Formation of Inseparable Byproducts | As mentioned, solvents like DMF and MeCN can lead to complex mixtures.[1] If you are facing this issue, consider using an alternative solvent. |
| Product Instability on Silica Gel | Some imidazo[1,2-a]pyrimidine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[12] Perform a 2D TLC to check for stability. If degradation is observed, consider using a different stationary phase like alumina.[12] |
| Poor Separation in Column Chromatography | Optimize the solvent system for column chromatography by running multiple TLCs with varying solvent polarities. A common eluent system is a mixture of hexane and ethyl acetate; the polarity can be increased by adding methanol.[12] An ideal Rf value for the desired product on TLC is between 0.2 and 0.4 for good separation.[12] |
| Product "Oiling Out" During Recrystallization | This indicates that the solvent is too nonpolar for your compound at lower temperatures or that impurities are present. Try using a more polar solvent or a solvent mixture for recrystallization. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide your optimization efforts.
Table 1: Influence of Catalyst Loading on Yield
| Entry | Catalyst | Catalyst Amount (g) | Yield (%) |
| 1 | Al₂O₃ | 0.2 | 35 |
| 2 | Al₂O₃ | 0.4 | 55 |
| 3 | Al₂O₃ | 0.6 | 70 |
| 4 | Al₂O₃ | 0.8 | 68 |
| 5 | Al₂O₃ | 1 | 65 |
| Reaction conditions: 2-aminopyrimidine and 2-bromo-1-(4-chlorophenyl)ethan-1-one under microwave irradiation.[11] |
Table 2: Effect of Solvent on Reaction Time and Yield
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Toluene | 12 | 25 |
| 2 | Dioxane | 12 | 35 |
| 3 | DMF | - | Complex Mixture |
| 4 | MeCN | - | Complex Mixture |
| 5 | Methanol | 3 | Lower Yield |
| 6 | Ethanol | 3 | Optimal Yield |
| Based on the synthesis of 7-oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide.[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
This protocol is adapted from a procedure for the synthesis of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives.[9]
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv)
-
Amine derivative (1.05 equiv)
-
Magnesium sulfate (MgSO₄) (1.0 equiv)
-
Ethyl alcohol
Procedure:
-
In a 35-mL microwave vessel, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde, the amine derivative, and magnesium sulfate in ethyl alcohol.
-
Stir the mixture at room temperature for 5 minutes.
-
Irradiate the mixture in a microwave reactor at 200 W, maintaining a temperature of 80-85°C for 40-120 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add dichloromethane (DCM) to the residue.
-
Dry the organic phase with sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography.
Protocol 2: Multi-component Synthesis of Imidazo[1,2-a]pyrimidine-based Pyran Analogs
This protocol describes a one-pot, multi-component reaction at room temperature.[13]
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde
-
Malononitrile
-
Enolizable C-H activated acidic compound (e.g., dimedone)
-
Sodium carbonate (as base)
-
Ethanol
Procedure:
-
Combine imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, the C-H activated compound, and a catalytic amount of sodium carbonate in ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purification is typically not required.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Logic diagram for product purification.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.msu.ru [chem.msu.ru]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. One pot, multicomponent protocol for the synthesis of novel imidazo[1,2-a]pyrimidine-based pyran analogs: a potential biological scaffold | Semantic Scholar [semanticscholar.org]
improving the yield and purity of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine
Welcome to the Technical Support Center for the synthesis of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in improving the yield and purity of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired this compound. What are the potential causes and how can I fix this?
Answer: Low yield is a common issue that can stem from several factors, from starting materials to reaction conditions. Here is a step-by-step troubleshooting approach:
-
Starting Material Quality:
-
Purity: Ensure the purity of your starting materials, primarily 2-aminopyrimidine and the relevant thiophene precursor (e.g., 2-bromo-1-(thiophen-2-yl)ethanone). Impurities can lead to side reactions.
-
Stability: 2-Aminopyrimidine can degrade over time. It's advisable to use freshly sourced or purified starting materials.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While ethanol or acetic acid are commonly used, the optimal solvent can vary.[1] For similar imidazo[1,2-a]pyrimidine syntheses, solvents like isopropanol have shown to produce higher yields compared to toluene, dioxane, DMF, or acetonitrile.[2]
-
Catalyst: Some variations of this synthesis may benefit from a catalyst. For instance, microwave-assisted syntheses of similar structures have successfully used magnesium sulfate or aluminum-based catalysts.[3][4] The amount of catalyst can also significantly impact the reaction rate and yield.[2]
-
Temperature: Ensure the reaction is heated appropriately to facilitate the cyclization.[1] The optimal temperature depends on the solvent used. Insufficient heat can lead to an incomplete reaction, while excessive heat might cause decomposition of reactants or products.
-
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions stopped too early will have unreacted starting materials, while those run for too long may accumulate degradation products.
-
-
Work-up Procedure:
-
Ensure the pH is correctly adjusted during the work-up to precipitate the product effectively without causing degradation.
-
Avoid excessive washing if the product has some solubility in the washing solvent.
-
Issue 2: Product Purity and Side Reactions
Question: My final product is impure, and I'm having trouble removing side products. What are the likely impurities and what purification strategies are most effective?
Answer: Impurities often arise from side reactions or incomplete reactions. The functionalization of the imidazo[1,2-a]pyrimidine core can be challenging, with electrophilic attacks sometimes favoring the C3 position.[5]
Common Impurities:
-
Unreacted 2-aminopyrimidine or thiophene starting material.
-
Intermediates that have not fully cyclized.
-
Polymers or degradation products, especially if the reaction is overheated or run for too long.
Effective Purification Strategies:
-
Column Chromatography:
-
Stationary Phase: Silica gel is most common. However, if your compound is sensitive to the acidic nature of silica, it could decompose on the column.[6] In such cases, consider using neutral or basic alumina, or deactivating the silica gel with a base like triethylamine.
-
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate. This allows for the separation of non-polar impurities first, followed by your product.
-
-
Recrystallization:
-
This is a highly effective method for purifying solid compounds, provided a suitable solvent is found.[6]
-
Solvent Selection: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Common solvents to test include ethanol, methanol, isopropanol, or mixtures with water.[6]
-
Troubleshooting "Oiling Out": If your compound separates as a liquid instead of crystals, it may be because the solvent's boiling point is higher than your compound's melting point.[6] To resolve this, try adding more solvent to the hot solution or use a lower-boiling point solvent. Inducing crystallization by scratching the flask or adding a seed crystal can also be effective.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation reaction between 2-aminopyrimidine and an α-haloketone, such as 2-bromo-1-(thiophen-2-yl)ethanone. This reaction, a variation of the Chichibabin synthesis, typically involves heating the reactants in a solvent like ethanol to facilitate the cyclization.[1][2] Multicomponent reactions are also a common strategy for synthesizing the core imidazo[1,2-a]pyrimidine structure.[5][7]
Q2: How can I optimize the reaction conditions to maximize yield?
A2: Optimization is a multi-factorial process. It is recommended to systematically investigate one parameter at a time (e.g., solvent, temperature, catalyst, reaction time). Microwave-assisted synthesis can be an effective green method for improving reaction efficiency, shortening reaction times, and increasing yields.[3]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. α-haloketones (like 2-bromo-1-(thiophen-2-yl)ethanone) are lachrymatory and skin irritants. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: My product characterization (NMR, Mass Spec) is inconsistent with the expected structure. What could be wrong?
A4: Inconsistent spectral data could indicate the formation of an isomer, unexpected side products, or decomposition. The functionalization of the imidazo[1,2-a]pyrimidine ring can be complex.[5] Re-purify the compound meticulously and consider advanced characterization techniques like 2D NMR (COSY, HMBC) to confirm the structure and connectivity.
Data Presentation
Table 1: Effect of Solvent and Catalyst on Imidazo[1,2-a]pyrimidine Synthesis
The following table summarizes data from a study on the synthesis of a substituted imidazo[1,2-a]pyrimidine, which can provide insights for optimizing your reaction.
| Entry | Solvent | Additive (equiv.) | Time (h) | Yield (%) |
| 1 | Toluene | AcONa (1) | 12 | 25 |
| 2 | Dioxane | AcONa (1) | 12 | 35 |
| 3 | DMF | AcONa (1) | 12 | 10 |
| 4 | iPrOH | AcONa (1) | 3 | 65 |
| 5 | iPrOH | AcONa (1.5) | 2 | 72 |
| 6 | iPrOH | AcONa (2) | 1 | 89 |
Data adapted from a synthesis of 7-oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide.[2] This demonstrates the significant impact of solvent and additive concentration on reaction time and yield.
Table 2: Yields of Various 2-Aryl-Imidazo[1,2-a]pyrimidine Derivatives
This table shows reported yields for similar compounds synthesized under microwave irradiation, indicating typical yield expectations.
| Compound | Aryl Substituent | Yield (%) |
| 3a | Phenyl | 70 |
| 3d | p-tolyl | 68 |
| 3e | 2-methoxyphenyl | 57 |
| 3j | naphthalen-2-yl | 67 |
Data from the microwave-assisted synthesis of 2-aryl-imidazo[1,2-a]pyrimidines.[4]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyrimidine (1 equivalent) in a suitable solvent such as isopropanol or ethanol.
-
Addition: Add 2-bromo-1-(thiophen-2-yl)ethanone (1 equivalent) to the solution.
-
Reaction: Reflux the reaction mixture for 1-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Work-up: If precipitation occurs, filter the solid product and wash it with a small amount of cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the solvent polarity by adding ethyl acetate in increments (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect the eluent in fractions using test tubes.
-
Analysis: Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[6]
Visualizations
Synthesis and Purification Workflow
Caption: General workflow from synthesis to final product characterization.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide to diagnosing and solving low yield issues.
References
- 1. Buy this compound (EVT-440993) | 115749-42-3 [evitachem.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 5. research.uees.edu.ec [research.uees.edu.ec]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting common issues in the synthesis of fused heterocyclic systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fused heterocyclic systems.
FAQs: General Troubleshooting
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of fused heterocyclic systems are a frequent challenge and can originate from several factors.[1][2] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[1] Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[1] It is crucial to use reagents and solvents of appropriate purity and to ensure solvents are dry for moisture-sensitive reactions.[1]
-
Atmospheric Sensitivity: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If applicable, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in lower reaction rates and yields. Ensure the stir rate is adequate for the reaction's scale and viscosity.[1]
-
Product Decomposition: The desired fused heterocyclic product may be unstable under the reaction or workup conditions.[2] Monitor the reaction's progress using TLC or LC-MS to check for product degradation over time.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Question: I am observing tar-like substances and polymeric byproducts in my reaction. What causes this and how can I prevent it?
Answer: The formation of intractable tars and polymers is a common issue, particularly in reactions that require strongly acidic conditions and/or high temperatures, such as the Fischer indole synthesis.[2] These byproducts complicate product isolation and significantly reduce yields.[2]
Key Factors and Mitigation Strategies:
-
Inappropriate Acid Catalyst: The choice of acid is critical and substrate-dependent.[2] A catalyst that is too strong can promote decomposition, while one that is too weak may be ineffective.[2] It is advisable to screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2]
-
Sub-optimal Temperature: High temperatures often lead to tar formation.[2] The optimal temperature depends on the specific substrates and catalyst used. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is recommended.[2]
-
Starting Material Quality: Impurities or degradation of starting materials can initiate polymerization. For instance, 2-bromomalonaldehyde is prone to self-condensation and polymerization, especially when heated or in the presence of acids or bases.[3] Using fresh, pure reagents is essential.[3]
Question: What are the best practices for purifying fused heterocyclic compounds, especially when they are difficult to crystallize?
Answer: Purification can be challenging, especially when products are non-crystalline or when side products have similar polarities. A multi-step approach is often necessary.
Purification Strategy Decision Tree
Caption: A decision tree to guide the purification strategy.
Purification Techniques:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[4] The principle is based on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[5] The key is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at room or lower temperatures.[6]
-
Column Chromatography: For oils, tars, or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.[3]
-
Normal Phase: Using silica gel is common. For acid-sensitive compounds, the silica gel can be neutralized by pre-eluting the column with a solvent mixture containing a small amount of a base like triethylamine (0.1-1%).[3]
-
Alternative Stationary Phases: For compounds that degrade on silica, neutral alumina can be a good alternative.[3] For highly polar compounds, reverse-phase chromatography (e.g., using C18 silica) might be more effective.[7]
-
-
Aqueous Work-up: A liquid-liquid extraction can be beneficial for removing highly polar or ionic impurities before other purification steps.[3] Washing with a mild basic solution, like sodium bicarbonate, can help remove acidic impurities.[3]
Question: What are the advantages of using microwave-assisted synthesis for fused heterocycles, and are there any specific issues to be aware of?
Answer: Microwave-assisted organic synthesis (MAOS) has become a valuable tool in synthetic chemistry, offering significant advantages over conventional heating methods.[8]
Advantages:
-
Accelerated Reactions: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[9]
-
Higher Yields: Many reactions proceed with higher yields under microwave conditions.[8][9]
-
Milder Conditions: The efficient and rapid heating can often allow reactions to be run at lower overall temperatures.[9]
-
Improved Purity: Faster reaction times can minimize the formation of decomposition and side products.[8]
Considerations:
-
Solvent Choice: The choice of solvent is crucial as it must be able to absorb microwave energy (i.e., have a significant dipole moment).
-
Pressure and Temperature Monitoring: Reactions are typically run in sealed vessels, which can lead to a rapid buildup of pressure. Accurate monitoring is essential for safety.
-
"Hot Spot" Formation: Non-uniform heating can sometimes occur, leading to localized decomposition.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
| Heterocycle Synthesis | Method | Reaction Time | Yield (%) | Reference |
| 5-aminopyrazolone | Conventional (Thermal) | 4 hours | 80% | [9] |
| 5-aminopyrazolone | Microwave-Assisted | 2 minutes | 88% | [9] |
| 3,4-dihydropyrimidinones | Conventional (Stirring) | 1-5 hours | N/A | [9] |
| 3,4-dihydropyrimidinones | Microwave-Assisted | N/A | Excellent | [9] |
| Bischler-Möhlau Indole | Conventional (Heating) | 3 hours | N/A | [10] |
| Bischler-Möhlau Indole | Microwave-Assisted | 1 minute | N/A | [10] |
Troubleshooting Guides for Specific Reactions
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for preparing indoles but is prone to certain issues.[10]
-
Issue: Low Yield or No Product Formation
-
Possible Cause: Incomplete conversion or substrate decomposition.[2] Electron-donating groups on the carbonyl component can stabilize an intermediate that favors a competing N-N bond cleavage over the desired cyclization.[11][12]
-
Solution: The choice of acid catalyst is critical.[13] Experiment with a range of Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂).[2] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2] For substrates prone to N-N cleavage, Lewis acids may improve efficiency.[11]
-
-
Issue: Formation of Tar and Polymeric Byproducts
-
Possible Cause: The reaction conditions (strong acid, high temperature) are too harsh for the substrate.[2]
-
Solution: Carefully optimize the temperature; high temperatures can promote tar formation.[2] Microwave-assisted synthesis can be an effective alternative, offering rapid heating and potentially cleaner reactions in shorter times.[2]
-
Bischler-Möhlau Indole Synthesis
This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline but has historically been plagued by harsh conditions and low yields.[14]
-
Issue: Low Yields and Poor Regioselectivity
-
Possible Cause: The classical procedure often requires high temperatures, leading to side reactions.[14] The reaction mechanism can proceed through different pathways, leading to mixtures of regioisomers.[15]
-
Solution: Modern methods have significantly improved this reaction. Using microwave irradiation can drastically shorten reaction times and improve outcomes.[10][14] The use of lithium bromide as a catalyst has also been shown to enable milder reaction conditions.[14]
-
Pictet-Spengler Reaction
This reaction is a condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a core structure in many alkaloids.[16][17]
-
Issue: Low or No Product Yield
-
Possible Cause: Insufficiently acidic catalyst, decomposition of the starting material (e.g., tryptophan derivatives), or impure reagents.[16] Water can hydrolyze the key iminium ion intermediate.[16]
-
Solution: Ensure the use of a strong protic acid (like TFA) or a Lewis acid to facilitate the formation of the electrophilic iminium ion.[16] Use anhydrous solvents and pure reagents.[16] For sensitive substrates, a two-step procedure (formation of the Schiff base first, followed by acid-catalyzed cyclization) may be beneficial.[16]
-
Simplified Pictet-Spengler Reaction Pathway
Caption: Key stages of the Pictet-Spengler reaction mechanism.
Experimental Protocols
Protocol 1: Fischer Synthesis of 2-Phenylindole
This protocol is a two-step procedure involving the formation of a phenylhydrazone followed by acid-catalyzed cyclization.[10]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.[10]
-
To this solution, add 4.53 g of phenylhydrazine dropwise with constant swirling.[10]
-
Heat the mixture on a sand bath for 10 minutes.[10]
-
Cool the mixture in an ice bath to precipitate the product.[10]
-
Collect the precipitate by filtration, wash with 3 mL of dilute HCl, then 5 mL of cold ethanol.[10]
-
Air dry the crude product and recrystallize from ethanol to obtain pure acetophenone phenylhydrazone.[10]
Step 2: Cyclization to 2-Phenylindole
-
Place the crude acetophenone phenylhydrazone in a beaker with 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.[10]
-
Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.[10]
-
Pour the hot reaction mixture into 50 mL of cold water.[10]
-
Collect the precipitate by filtration and wash with water until the washings are neutral.[10]
-
Dry the crude 2-phenylindole and recrystallize from ethanol to obtain colorless crystals.[10]
Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis
This protocol provides a rapid, one-pot synthesis of a 2-arylindole using microwave irradiation.[10]
-
In a suitable microwave reactor vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.[10]
-
Stir the mixture for 3 hours at room temperature to allow initial adduct formation.[10]
-
Add 3 drops of dimethylformamide (DMF) to the mixture.[10]
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.[10]
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jk-sci.com [jk-sci.com]
Technical Support Center: Enhancing Aqueous Solubility of Thiophen-2-yl-pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of thiophen-2-yl-pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many thiophen-2-yl-pyrimidine derivatives exhibit low aqueous solubility? A1: The low water solubility of these compounds often stems from their physicochemical properties. Thiophen-2-yl-pyrimidines can have a high molecular weight and significant lipophilicity (hydrophobicity), which reduces their affinity for water.[1] The planar structure of the pyrimidine ring system can also lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.[1]
Q2: What are the primary approaches to improve the aqueous solubility of my compound? A2: There are two main categories of strategies: chemical modification and formulation-based approaches.[1]
-
Chemical Modifications: These involve altering the molecule's structure, for example, by creating a prodrug or introducing polar functional groups.[2][3]
-
Formulation Strategies: These focus on the drug delivery system without changing the active compound itself.[1] Examples include creating amorphous solid dispersions, using co-solvents, or employing nanotechnology.[2][4]
Q3: How does adjusting the pH affect the solubility of thiophen-2-yl-pyrimidines? A3: Adjusting the pH can significantly impact solubility if the compound has ionizable functional groups.[1][2] For derivatives that are weak bases, lowering the pH (making it more acidic) leads to the formation of more soluble protonated salts.[1][5] Conversely, for derivatives with acidic groups, increasing the pH (making it more basic) will enhance solubility.[2][5] This is often one of the simplest and most effective initial methods to try.[3]
Q4: What is a prodrug and how can it enhance solubility? A4: A prodrug is a chemically modified, often inactive, version of a drug that transforms into the active parent drug in vivo.[3][6] This strategy can dramatically improve solubility by attaching a highly polar, water-soluble group (a promoiety) to the parent molecule.[3][6] This is a well-established method to overcome poor solubility and enhance bioavailability.[2][7]
Q5: What are amorphous solid dispersions and how do they work? A5: An amorphous solid dispersion involves dispersing the crystalline drug compound within a hydrophilic polymer matrix.[2][8] This process creates a stabilized amorphous (non-crystalline) form of the drug.[2] Amorphous forms typically have higher free energy and greater apparent water solubility compared to their stable crystalline counterparts.[8][9]
Troubleshooting Guide
Problem 1: My compound precipitates from the aqueous buffer during my in vitro assay.
-
Possible Cause: The concentration of the compound exceeds its thermodynamic solubility in the assay medium. The small amount of organic solvent (like DMSO) from your stock solution is not sufficient to keep it dissolved upon dilution.
-
Solutions:
-
Employ a Co-solvent System: A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound.[10] Adding a small, optimized percentage of a co-solvent like DMSO or ethanol directly to your aqueous buffer can significantly improve solubility.[2][10] However, ensure the final co-solvent concentration does not affect the biological assay.
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[4] They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has a much higher apparent solubility in water.[4]
-
Prepare a Formulation: For more advanced studies, consider preparing a formulation such as a solid dispersion or a lipid-based system (e.g., nanoemulsion), which can be readily diluted in aqueous media.[9][11]
-
Problem 2: Chemical modification (salt formation) is not an option for my neutral thiophen-2-yl-pyrimidine derivative. What should I try next?
-
Possible Cause: Salt formation is only effective for compounds with ionizable acidic or basic groups.[12]
-
Solutions:
-
Amorphous Solid Dispersion: This is an excellent next step for neutral compounds. Dispersing the molecule in a hydrophilic polymer can significantly enhance its apparent solubility and dissolution rate.[2][9]
-
Particle Size Reduction (Nanotechnology): Reducing the particle size of the compound to the nanoscale (creating a nanosuspension) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[11][13]
-
Co-crystallization: Form a co-crystal with a water-soluble co-former. A co-crystal is a multi-component crystal held together by non-ionic interactions (like hydrogen bonds).[4] This can significantly alter the physicochemical properties of the drug, including solubility, without changing its covalent structure.[4]
-
Problem 3: My prodrug is highly soluble, but it shows low activity in my cell-based assay.
-
Possible Cause: The prodrug is not converting back to the active parent drug under the in vitro conditions. The necessary enzymes for cleavage may not be present or active in the cell culture environment.
-
Solutions:
-
Analyze Prodrug Conversion: Use analytical techniques like LC-MS to measure the concentration of both the prodrug and the parent drug in the cell lysate and media over time to confirm if cleavage is occurring.
-
Re-evaluate the Linker: The chemical linker connecting the promoiety to the drug is critical. If it's designed for specific metabolic enzymes found in vivo (e.g., in the liver), it may not be cleaved efficiently in isolated cells. Consider a linker that is susceptible to more ubiquitous enzymes or one that cleaves via a non-enzymatic chemical process like hydrolysis.
-
Include a Metabolic Activation Step: If possible, pre-incubate the prodrug with a system known to contain the required enzymes (e.g., liver S9 fractions) before adding it to the cell-based assay. This is a complex step and should be carefully controlled.
-
Quantitative Data on Solubility Enhancement
The following table summarizes the degree of solubility enhancement achieved for various poorly soluble compounds using different strategies, providing a benchmark for potential improvements.
| Strategy | Compound Class | Fold Increase in Solubility | Reference |
| Prodrug Approach | Pyrazolo[3,4-d]pyrimidine | ~600-fold | [6] |
| Polymer Conjugation | Fenretinide (Retinoid) | 200-fold | [14] |
| Cyclodextrin Complexation | Fenretinide (Retinoid) | ~1400-fold | [14] |
| Nanoemulsion | Hydrophobic Drugs | 3 to 10-fold | [13] |
| Nanosuspension | Cilostazol | ~2-fold | [13] |
Visual Guides and Workflows
Caption: Decision workflow for selecting a suitable solubility enhancement strategy.
Caption: Experimental workflow for the solvent evaporation method of solid dispersion.
Detailed Experimental Protocols
Protocol 1: Co-solvency for Enhancing Solubility
This protocol outlines the use of a co-solvent to improve the solubility of a thiophen-2-yl-pyrimidine derivative for in vitro testing.[10]
-
Materials:
-
Thiophen-2-yl-pyrimidine derivative
-
Primary solvent (e.g., sterile water, PBS buffer)
-
Co-solvent (e.g., high-purity DMSO, Ethanol)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Determine Target Concentration: Define the final concentration of the drug needed for the experiment.
-
Prepare Concentrated Stock: Dissolve a accurately weighed amount of the pyrimidine derivative in the minimum required volume of 100% co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it is fully dissolved.
-
Serial Dilution: Perform serial dilutions of the concentrated stock solution into your primary aqueous solvent (e.g., cell culture media or buffer).
-
Control Co-solvent Concentration: It is critical to ensure the final percentage of the co-solvent in the assay is low (typically <1%, often <0.1%) and consistent across all samples, including vehicle controls, to avoid artifacts.
-
Observation: Visually inspect the final solution for any signs of precipitation immediately after dilution and over the course of the experiment. If precipitation occurs, the final drug concentration is likely above its solubility limit in that specific co-solvent/buffer mixture, and the initial stock concentration or dilution scheme may need to be adjusted.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common laboratory-scale method for preparing solid dispersions.[15][16][17]
-
Materials:
-
Thiophen-2-yl-pyrimidine derivative
-
Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Soluplus®)
-
A volatile organic solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
-
Procedure:
-
Selection of Components: Choose a drug-to-polymer ratio to test (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolution: Accurately weigh and dissolve the drug and the selected polymer in a suitable volume of the common solvent in a round-bottom flask. Stir until a clear solution is obtained.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low to minimize thermal stress on the compound. Continue until a solid film or mass is formed.
-
Drying: Place the resulting solid mass in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Pulverization: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterization: The resulting powder should be characterized to confirm its amorphous nature (using DSC or XRD) and then tested for its solubility and dissolution rate in an aqueous medium compared to the pure crystalline drug.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catsci.com [catsci.com]
- 5. researchgate.net [researchgate.net]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. rjptonline.org [rjptonline.org]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Lead Compounds for Improved ADMET Properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lead compounds for improved Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Section 1: Solubility Issues
Poor aqueous solubility is a significant hurdle in drug discovery, leading to unreliable in vitro assay results and poor bioavailability.[1]
Frequently Asked Questions (FAQs) - Solubility
Q1: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What is happening and how can I fix it?
A1: This is a common phenomenon known as "precipitation upon dilution." Your compound is likely much more soluble in the organic stock solvent (DMSO) than in the aqueous buffer. When the DMSO concentration drops significantly upon dilution, the buffer can no longer keep the compound dissolved.
Troubleshooting Steps:
-
Reduce Final Compound Concentration: Your assay might be sensitive enough to yield reliable data at a lower, more soluble concentration of your compound.
-
Optimize Co-solvent Concentration: Try to maintain the highest concentration of DMSO that your assay can tolerate (typically between 0.5% and 1%) in the final solution to aid solubility.[2]
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the stock into a mixture of your buffer and an organic solvent before the final dilution into the aqueous buffer.
-
Explore Alternative Co-solvents: Consider using or adding other co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs).[2]
-
Adjust Buffer pH: If your compound has ionizable groups, modifying the pH of the buffer can significantly enhance its solubility.[3]
-
Utilize Surfactants: Low concentrations of non-ionic surfactants can help maintain the solubility of your compound.
Q2: My assay results are not dose-dependent and show high variability. Could this be a solubility issue?
A2: Yes, this is a classic sign of compound precipitation, especially at higher concentrations. If the compound is not fully dissolved, the actual concentration in the solution is unknown and inconsistent, leading to unreliable biological data.[2]
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to identify the maximum concentration at which your compound remains soluble in your specific assay buffer over the experiment's duration.
-
Visual Inspection: Use a microscope to visually inspect the wells of your assay plate for any signs of compound precipitation.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound immediately before each experiment to minimize the chances of precipitation over time.
Data Presentation: Solubility of Control Compounds
| Compound | Type | Expected Kinetic Solubility in PBS (pH 7.4) |
| Diclofenac | High Solubility | > 200 µM |
| Tamoxifen | Low Solubility | < 10 µM |
Note: These values are representative and can vary depending on the specific experimental conditions.
Experimental Protocol: Kinetic Solubility Assay
This protocol determines the concentration at which a compound precipitates out of an aqueous buffer when diluted from a DMSO stock.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
-
Prepare a serial dilution of the compound stock solution in DMSO in a separate 96-well plate.
-
In the assay plate, add 198 µL of PBS to each well.
-
Transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[4]
Experimental Workflow: Solubility Troubleshooting
Section 2: Permeability Issues
Low permeability across biological membranes, such as the intestinal epithelium, can lead to poor oral absorption of a drug candidate. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.
Frequently Asked Questions (FAQs) - Permeability
Q1: My compound shows a low apparent permeability (Papp) value in the Caco-2 assay. What does this mean and what can I do?
A1: A low Papp value (< 1.0 x 10⁻⁶ cm/s) suggests that your compound may be poorly absorbed orally. This could be due to its physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Assess Efflux Ratio: Perform a bidirectional Caco-2 assay to determine the Papp value in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests that your compound is a substrate for an efflux transporter.[5]
-
Use P-gp Inhibitors: Repeat the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A→B Papp value and a decrease in the efflux ratio would confirm that your compound is a P-gp substrate.
-
Structural Modification: If efflux is the issue, medicinal chemistry efforts can be directed at modifying the compound's structure to reduce its affinity for P-gp. This could involve masking hydrogen bond donors or altering the overall lipophilicity.
-
Prodrug Approach: Consider designing a prodrug that has better permeability and is then converted to the active compound in the body.[6]
Q2: The recovery of my compound in the Caco-2 assay is low. How does this affect the results and how can I improve it?
A2: Low recovery can indicate several issues, including poor solubility in the assay buffer, non-specific binding to the assay plates, metabolism by Caco-2 cells, or accumulation within the cell monolayer. This can lead to an underestimation of the true permeability.[7]
Troubleshooting Steps:
-
Improve Solubility: Refer to the solubility troubleshooting section to ensure your compound is fully dissolved in the transport buffer.
-
Include Bovine Serum Albumin (BSA): Adding BSA to the basolateral (receiver) compartment can help reduce non-specific binding of lipophilic compounds to the plasticware, thereby improving recovery.[8]
-
Check for Metabolism: Analyze the samples for the presence of metabolites to determine if your compound is being metabolized by the Caco-2 cells.
Data Presentation: Permeability of Control Compounds in Caco-2 Assay
| Compound | Transport Mechanism | Expected Papp (A→B) (x 10⁻⁶ cm/s) | Expected Efflux Ratio |
| Atenolol | Low Permeability (Paracellular) | < 1.0 | ~1 |
| Propranolol | High Permeability (Transcellular) | > 10.0 | ~1 |
| Quinidine | P-gp Substrate | Variable (often low to moderate) | > 2.0 |
Note: These values are representative and can vary between laboratories. It is important to establish internal acceptance criteria based on historical data.[3][9]
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound and control compounds (e.g., atenolol, propranolol)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure the integrity of the tight junctions. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[10]
-
Permeability Assay:
-
Wash the monolayers with pre-warmed transport buffer.
-
For A→B permeability, add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
For B→A permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of the compound in each sample by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Experimental Workflow: Permeability Assessment
Section 3: Metabolic Stability Issues
High metabolic instability can lead to rapid clearance of a compound from the body, resulting in a short half-life and poor in vivo efficacy. Liver microsomes are a common in vitro tool to assess Phase I metabolic stability.[11]
Frequently Asked Questions (FAQs) - Metabolic Stability
Q1: My compound shows a short half-life in the liver microsomal stability assay. What are the next steps?
A1: A short half-life indicates that your compound is rapidly metabolized by enzymes in the liver microsomes, primarily Cytochrome P450s (CYPs).
Troubleshooting and Optimization Steps:
-
Metabolite Identification: The first crucial step is to identify the metabolites being formed. This will reveal the "soft spots" in your molecule that are susceptible to metabolism.
-
Structural Modification: Once the metabolic hotspots are known, you can strategically modify the compound's structure to block or slow down the metabolism at those sites. Common strategies include:
-
Blocking Metabolic Sites: Introducing a fluorine atom or a methyl group at or near the site of metabolism can sterically hinder the enzyme's access.
-
Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere.[6]
-
Reducing Lipophilicity: Highly lipophilic compounds often have higher affinity for CYP enzymes. Reducing the lipophilicity can decrease the rate of metabolism.[12]
-
-
Consider Prodrugs: A prodrug approach can be used to protect the labile part of the molecule until it reaches its target.
Q2: I am observing high variability between replicate wells in my microsomal stability assay. What could be the cause?
A2: High variability can compromise the reliability of your data. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Microsome Handling: Ensure that the liver microsomes are handled correctly. They are sensitive to freeze-thaw cycles, which can reduce their enzymatic activity. Aliquot the microsomes upon receipt to minimize this.[9]
-
Reagent Preparation: Ensure that the NADPH regenerating system is freshly prepared and that all reagents are at the correct concentrations.
-
Compound Solubility: Confirm that your compound is fully soluble in the incubation buffer. Precipitation will lead to inconsistent amounts of compound available for metabolism.
-
Pipetting Accuracy: Inconsistent pipetting of the compound, microsomes, or quenching solution can lead to significant variability.
-
Incubation Conditions: Maintain consistent temperature and shaking speed during the incubation.
Data Presentation: Metabolic Stability of Control Compounds in Human Liver Microsomes
| Compound | Expected Metabolic Stability | Expected Half-life (t½) |
| Verapamil | Low Stability (Rapidly Metabolized) | < 15 min |
| Testosterone | Moderate Stability | 15 - 45 min |
| Carbamazepine | High Stability (Slowly Metabolized) | > 45 min |
Note: These are typical ranges and can vary based on the specific assay conditions, such as protein concentration.[13]
Experimental Protocol: Metabolic Stability Assay using Human Liver Microsomes
This protocol measures the rate of disappearance of a compound when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Test compound and control compounds
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Thaw the liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.
-
Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[14]
Experimental Workflow: Metabolic Stability Optimization
Section 4: Cytotoxicity Issues
Identifying and mitigating cytotoxicity early in drug discovery is crucial to avoid late-stage failures. The MTT assay is a common colorimetric method for assessing cell viability.[15]
Frequently Asked Questions (FAQs) - Cytotoxicity
Q1: My MTT assay results are inconsistent and have a high background. What could be the problem?
A1: Inconsistent results and high background in an MTT assay can arise from several sources, both biological and technical.
Troubleshooting Steps:
-
Incomplete Solubilization of Formazan: Ensure the purple formazan crystals are completely dissolved before reading the absorbance. This may require longer incubation with the solubilization solution or gentle pipetting.[16]
-
Compound Interference: If your test compound is colored or has reducing properties, it can interfere with the assay. Run a "compound only" control (compound in media without cells) to measure any direct reduction of MTT or absorbance at the measurement wavelength.[4]
-
Contamination: Bacterial or yeast contamination can metabolize the MTT reagent, leading to a false-positive signal. Always visually inspect your plates for contamination.[4]
-
"Edge Effect": The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and lead to variability. It is good practice to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[16][17]
-
Pipetting and Cell Seeding: Ensure that cells are evenly seeded in all wells and that pipetting of compounds and reagents is accurate and consistent.[17]
Q2: My compound shows unexpected cytotoxicity in the control cell line. How should I troubleshoot this?
A2: Unexpected cytotoxicity in a control cell line requires a systematic investigation to rule out experimental artifacts.
Troubleshooting Steps:
-
Vehicle Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to the cells. Run a vehicle-only control at the highest concentration used in your experiment.
-
Contamination: Test your cell cultures for mycoplasma contamination, which can be a hidden source of cellular stress and death.[14]
-
Reagent Quality: Variability in media components, especially serum, can impact cell health. Use a consistent and tested batch of reagents.
-
Cell Line Integrity: Verify the identity of your cell line and ensure it is within a low passage number range, as cells can become less robust over time in culture.[1]
Data Presentation: Cytotoxicity of a Control Compound
| Compound | Cell Line | Expected IC₅₀ |
| Doxorubicin | HeLa | ~0.1 - 1 µM |
Note: IC₅₀ values are highly dependent on the cell line, seeding density, and incubation time.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the basic steps for assessing the cytotoxicity of a compound using the MTT assay.
Materials:
-
Cells in culture
-
96-well flat-bottom tissue culture plates
-
Test compound
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your test compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[18]
Logical Relationship: Interpreting Conflicting ADMET Data
References
- 1. benchchem.com [benchchem.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. culturecollections.org.uk [culturecollections.org.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Caco-2 Method Validation | Bienta [bienta.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Lead compound optimization strategy (1)--changing metabolic pathways and optimizing metabolism stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Imidazo[1,2-a]pyrimidine Analogs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of imidazo[1,2-a]pyrimidine analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your target compounds in a question-and-answer format.
Issue 1: Low or No Recovery of the Compound from Silica Gel Column Chromatography
Question: I am running a silica gel column to purify my imidazo[1,2-a]pyrimidine analog, but I am getting a very low yield or no product in the collected fractions. What could be the problem?
Answer: Several factors can contribute to poor recovery from a silica gel column. Here is a step-by-step troubleshooting guide:
-
Compound Stability: Imidazo[1,2-a]pyrimidine derivatives can be sensitive to the acidic nature of silica gel, potentially leading to on-column decomposition.[1]
-
Recommendation: Before performing column chromatography, assess your compound's stability on silica gel by running a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. Degradation may be indicated by the appearance of new spots or streaking.[1]
-
Solution: If your compound is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1]
-
-
Inappropriate Solvent System: The chosen eluent may not be polar enough to elute your compound from the column.
-
Recommendation: Re-evaluate your TLC analysis. For good separation, the ideal Rf value for your desired compound should be around 0.2-0.4.[1] If the Rf is too low, you need to increase the polarity of your eluent.
-
Solution: A common solvent system for these compounds is a mixture of hexane and ethyl acetate.[1] You can gradually increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[1]
-
-
Compound Eluted in the Solvent Front: If your solvent system is too polar, the compound may have eluted very quickly with the solvent front.
-
Recommendation: Always collect and check the first few fractions by TLC.[1]
-
Solution: If your compound is in the initial fractions, you will need to use a less polar solvent system for your next column.
-
-
Dilute Fractions: It is possible your compound eluted but is spread across many fractions at a low concentration.
-
Recommendation: Concentrate a few of the fractions where you expected your compound to elute and re-analyze them by TLC.[1]
-
Issue 2: Difficulty in Achieving High Purity by Column Chromatography
Question: I am able to get my compound off the column, but it is still contaminated with impurities. How can I improve the separation?
Answer: Achieving high purity often requires careful optimization of the chromatographic conditions.
-
Optimize Solvent System: Even minor changes in the solvent system can significantly impact separation. Experiment with different solvent ratios or combinations. For imidazo[1,2-a]pyrimidine derivatives, solvent systems like hexane:ethyl acetate and ethyl acetate:methanol in various ratios have been used successfully.[2]
-
Dry Loading: If your compound has poor solubility in the column solvent, it can lead to band broadening and poor separation.
-
Solution: Employ a dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[1]
-
-
Column Packing: Ensure your column is packed uniformly without any cracks or bubbles, as these can lead to channeling and inefficient separation.[1]
Issue 3: Compound "Oils Out" During Recrystallization
Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out," where a compound separates as a liquid rather than a solid, can be a frustrating issue. This often occurs when the boiling point of the solvent is higher than the melting point of the solute.
-
Solutions:
-
Add more solvent to the hot solution to ensure the compound remains dissolved until a lower temperature is reached.
-
Try a solvent with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for imidazo[1,2-a]pyrimidine analogs?
A1: The most frequently reported methods for purifying these derivatives are flash silica gel chromatography and recrystallization.[3] For particularly challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[4] In some instances, if the synthesis reaction is very clean, purification may not require chromatography.[5]
Q2: Can I purify my solid imidazo[1,2-a]pyrimidine derivative by recrystallization?
A2: Yes, recrystallization is a very effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system where your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common solvents for the recrystallization of imidazo[1,2-a]pyrimidine analogs include ethanol and mixtures of DMF/isopropanol.[3][6]
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, reagents, and side-products from the synthesis. For example, in syntheses starting from 2-aminopyrimidine, residual starting material may be present. In reactions involving reductions, the corresponding oxidized starting material could be an impurity. The specific impurities will be highly dependent on the synthetic route employed.
Q4: How can impurities affect my downstream applications, such as biological assays?
A4: Impurities can have a significant impact on biological assays. For instance, if your imidazo[1,2-a]pyrimidine analog is a kinase inhibitor, impurities could also inhibit the kinase, leading to inaccurate potency measurements.[7] In some cases, a closely related impurity, such as a reduced form of the active compound, may be inactive, thus lowering the apparent activity of your sample. It is crucial to use highly purified compounds for biological testing to ensure the observed activity is solely attributable to the compound of interest.
Data Presentation
Table 1: Comparison of Purification Methods for Imidazo[1,2-a]pyrimidine Analogs
| Compound Class | Purification Method | Solvent System | Yield (%) | Purity | Reference |
| Imine-bearing imidazo[1,2-a]pyrimidines | Flash silica gel chromatography | Hexane:Ethyl Acetate (1:2) | 60 | Not Reported | [8] |
| Imine-bearing imidazo[1,2-a]pyrimidines | Flash silica gel chromatography | Hexane:Ethyl Acetate (1:4) | 65 | Not Reported | [2] |
| Amine-bearing imidazo[1,2-a]pyrimidines | Flash silica gel chromatography | EtOAc:MeOH (3:1) | 70 | Determined by NMR | [2] |
| Amine-bearing imidazo[1,2-a]pyrimidines | Flash silica gel chromatography | EtOAc:MeOH (10:1) | Not Reported | Determined by NMR | [2] |
| Imidazo[1,2-a]pyridine-chromones | Flash silica gel chromatography | Hexanes:Ethyl Acetate (7:3) | 21-36 | Not Reported | [9] |
| Tetrahydroimidazo[1,2-a]pyrimidine-carboxamide | Recrystallization | DMF/iPrOH (1:2) | 89 | Determined by HPLC-MS | [6] |
| Schiff base of imidazo[1,2-a]pyrimidine | Washing with cold ethanol | Ethanol | High Yields (e.g., 86-95%) | Analytically Pure | [3] |
| Imidazo[1,2-a]pyridin-3-yl phosphonopropionic acid | Preparative HPLC | H₂O:ACN:TFA (95:5:0.1) | 63 | High | [4] |
Experimental Protocols
Protocol 1: Flash Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level. Do not let the column run dry.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution: Add the prepared eluent to the column and apply pressure (e.g., with compressed air) to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Preparative HPLC
This is a general protocol that should be optimized for each specific compound.
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and gradient. A common mobile phase for reverse-phase HPLC is a mixture of water and acetonitrile (ACN) with an additive like trifluoroacetic acid (TFA) or formic acid.
-
Sample Preparation: Dissolve the crude sample in a suitable solvent, ideally the initial mobile phase, and filter it to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Elution and Fraction Collection: Run the gradient method and collect fractions as the compound of interest elutes. Fraction collection can be triggered by UV absorbance or mass spectrometry signal.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or TLC to determine which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization (freeze-drying) if the solvents are volatile.
Visualizations
Caption: Troubleshooting workflow for the purification of imidazo[1,2-a]pyrimidine analogs.
Caption: Conceptual diagram of how impurities can affect a kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Refining Synthetic Routes to Minimize By-product Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in their synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My reaction yield is unexpectedly low. What are the common causes and how can I improve it?
Low reaction yields are a common challenge in organic synthesis and can arise from multiple factors. A systematic approach to troubleshooting is essential to pinpoint the root cause.
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Before extensive troubleshooting, it is crucial to understand the composition of your crude reaction mixture.
-
Methodology: Utilize analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the components. Look for unreacted starting materials, expected by-products, or entirely unexpected side products.
-
-
Evaluate Potential Causes Based on Analysis:
| Observation on TLC/LC-MS/NMR | Potential Cause | Troubleshooting Actions |
| Significant amount of starting material remaining | Incomplete reaction | • Extend reaction time.• Increase reaction temperature in small increments.• Add more of the limiting reagent.• Check the activity of the catalyst. |
| Presence of known side-products | Competing side reactions | • Optimize reaction conditions (temperature, concentration).• Use a more selective catalyst.• Change the order of reagent addition. |
| Presence of unexpected products | Impure starting materials or solvent contamination | • Verify the purity of all reagents and solvents.• Purify starting materials if necessary. |
| Little to no product, mostly baseline material on TLC | Product decomposition | • Lower the reaction temperature.• Reduce the reaction time.• Employ a milder workup procedure. |
| Product is formed but lost during workup | Procedural issues | • Check the aqueous layer for product solubility.• Ensure volatile products are not lost during solvent removal.• Verify that the product is not retained on filtration media. |
I am observing significant by-product formation. How can I improve the selectivity of my reaction?
Improving reaction selectivity is key to minimizing by-products. Selectivity is the ability of a process to preferentially form the desired product over undesired ones.
Strategies to Enhance Selectivity:
-
Reaction Condition Optimization: Systematically adjusting parameters like temperature, pressure, solvent, and reagent concentration can significantly favor the desired reaction pathway.
-
Catalyst Selection: Employing a more selective catalyst can direct the reaction towards the intended product. For instance, certain catalysts can favor the formation of one stereoisomer over another.
-
Protecting Groups: In molecules with multiple reactive sites, temporarily blocking a functional group with a protecting group can prevent unwanted side reactions. The protecting group is then removed in a subsequent step.
-
Solvent Effects: The polarity of the solvent can influence the stability of transition states and intermediates, thereby affecting the product distribution. Experimenting with different solvents can lead to improved selectivity.
How do I identify the by-products in my reaction mixture?
Identifying by-products is a critical step in optimizing a reaction. A combination of chromatographic and spectroscopic techniques is typically employed.
By-product Identification Workflow:
-
Initial Analysis by Thin Layer Chromatography (TLC): TLC provides a quick and simple method to visualize the complexity of the reaction mixture and determine an appropriate solvent system for further separation.
-
Separation and Identification by Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for separating components of a mixture and providing mass information for each component, which is crucial for identification.
-
Structural Elucidation by NMR and MS/MS: For definitive structural confirmation of unknown by-products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) are often necessary.
Data Presentation: Impact of Reaction Conditions on By-product Formation
Optimizing reaction parameters is a critical step in minimizing by-product formation. The following tables provide quantitative examples of how temperature and solvent choice can influence the product-to-by-product ratio in specific reactions.
Table 1: Effect of Temperature on the Z/E Selectivity of a Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes. However, controlling the stereoselectivity (the ratio of Z to E isomers) can be challenging. The following data illustrates the impact of reaction temperature on the product distribution in the reaction between benzaldehyde and propyltriphenylphosphonium bromide.
| Temperature (°C) | Reaction Time (hours) | Total Yield (%) | Z-isomer (%) | E-isomer (%) |
| 25 | 24 | 60 | 75 | 25 |
| 50 | 12 | 85 | 65 | 35 |
| 80 | 6 | 95 | 55 | 45 |
Data adapted from studies on the effect of temperature on Wittig reactions.
Table 2: Influence of Solvent on the Diastereoselectivity of the Reduction of Camphor
The reduction of camphor with sodium borohydride yields a mixture of two diastereomeric alcohols: isoborneol and borneol. The choice of solvent can influence the ratio of these products.[1]
| Solvent | Isoborneol (%) | Borneol (%) |
| Methanol | ~85 | ~15 |
| Ethanol | 78 | 22 |
| Isopropanol | 72 | 28 |
Data is representative of typical outcomes for this reaction.[1]
Experimental Protocols
Protocol 1: By-product Identification using LC-MS
This protocol outlines a general procedure for identifying by-products in a crude reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC Method Development: a. Select an appropriate LC column based on the polarity of the expected product and by-products (a C18 column is a common starting point for reverse-phase chromatography). b. Develop a gradient elution method, typically starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
3. MS Method Setup: a. Choose an appropriate ionization source (e.g., Electrospray Ionization - ESI) and polarity (positive or negative ion mode) based on the chemical nature of the compounds. b. Set the mass spectrometer to acquire data in full scan mode to detect all ions within a specified mass range.
4. Data Acquisition and Analysis: a. Inject the prepared sample onto the LC-MS system. b. Process the resulting chromatogram to identify all peaks. c. For each peak, extract the mass spectrum. The molecular weight of the compound can be inferred from the mass-to-charge ratio (m/z) of the molecular ion. d. Compare the observed masses with the expected masses of potential by-products. e. For unknown peaks, utilize the accurate mass measurement to predict a molecular formula and search chemical databases. f. If necessary, perform MS/MS analysis on the ions of interest to obtain fragmentation patterns for structural elucidation.
Protocol 2: Purification of a Ketone from an Unreacted Alcohol by Flash Column Chromatography
This protocol describes the separation of a ketone product from a more polar, unreacted starting alcohol using flash column chromatography.
1. Determine the Eluent System: a. Using Thin Layer Chromatography (TLC), test various solvent mixtures (e.g., different ratios of hexanes and ethyl acetate) to find a system that provides good separation between the ketone and the alcohol. The ideal Rf value for the ketone should be around 0.25-0.35.
2. Prepare the Column: a. Select a column of appropriate size based on the amount of crude material to be purified (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight). b. Pack the column with silica gel as a slurry in the chosen eluent.
3. Load the Sample: a. Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent). b. Carefully apply the sample to the top of the silica gel bed.
4. Run the Column: a. Add the eluent to the top of the column and apply positive pressure (using compressed air or a pump) to force the solvent through the silica gel. b. Collect fractions in test tubes or vials.
5. Analyze the Fractions: a. Spot each fraction (or a selection of fractions) on a TLC plate and develop it to determine which fractions contain the purified ketone. b. Combine the pure fractions containing the ketone.
6. Isolate the Product: a. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified ketone.
Visualizations
Caption: A troubleshooting workflow for addressing low yield and by-product formation.
References
Technical Support Center: Enhancing In Vivo Stability of Imidazo[1,2-a]pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of imidazo[1,2-a]pyrimidine compounds.
Troubleshooting Guides
Issue 1: Rapid In Vivo Clearance and Low Exposure of Imidazo[1,2-a]pyrimidine Compounds
Possible Cause: Your compound is likely undergoing rapid metabolism, a common issue for the imidazo[1,2-a]pyrimidine scaffold. The primary culprit is often oxidation by aldehyde oxidase (AO), an enzyme prevalent in the liver cytosol.[1][2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo exposure.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyrimidine compound is highly potent in vitro but shows poor efficacy in animal models. What could be the reason?
A1: A significant discrepancy between in vitro potency and in vivo efficacy often points to poor pharmacokinetic properties, primarily rapid metabolism. The imidazo[1,2-a]pyrimidine core is known to be susceptible to rapid metabolism by aldehyde oxidase (AO).[1][2][3] We recommend conducting in vitro metabolic stability assays to determine the compound's half-life in liver microsomes or hepatocytes.
Q2: How can I experimentally confirm that aldehyde oxidase (AO) is responsible for the metabolism of my compound?
A2: To confirm the role of AO in the metabolism of your compound, you can perform an in vitro metabolic stability assay using liver S9 fractions in the presence and absence of a specific AO inhibitor, such as hydralazine. A significant decrease in the metabolism of your compound in the presence of the inhibitor would confirm the involvement of AO.
Q3: What are the key structural modifications I can make to the imidazo[1,2-a]pyrimidine scaffold to improve its metabolic stability?
A3: Several medicinal chemistry strategies can be employed:
-
Blocking the Reactive Site: The C7 position of the imidazo[1,2-a]pyrimidine ring is often a primary site of AO-mediated oxidation. Introducing a substituent at this position can block metabolism.
-
Scaffold Hopping: Replacing the imidazo[1,2-a]pyrimidine core with a bioisosteric, less metabolically labile heterocycle can be an effective strategy.
-
Modulating Electronics: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electronic properties of the ring system, potentially reducing its affinity for AO.
Q4: Are there any formulation strategies that can protect my compound from rapid metabolism in vivo?
A4: Yes, formulation strategies can shield the compound from metabolic enzymes:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can enhance its absorption and reduce first-pass metabolism.[5][6][7][8][9]
-
Nanoparticle Encapsulation: Polymeric or lipid-based nanoparticles can protect the drug from degradation in the bloodstream and facilitate targeted delivery.[10][11][12][13][14]
-
Prodrug Approach: A prodrug strategy can be designed to mask the metabolically susceptible part of the molecule. The prodrug is then converted to the active compound in vivo.[15][16]
Data Presentation
Table 1: In Vitro Metabolic Stability of Imidazo[1,2-a]pyrimidine Analogs
| Compound | Modification | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (μL/min/mg protein) |
| Parent | None | < 5 | > 200 |
| Analog 1 | C7-Methyl | 25 | 45 |
| Analog 2 | Scaffold Hop (Imidazo[1,2-a]pyridine) | 45 | 20 |
| Analog 3 | C2-Trifluoromethyl | 15 | 80 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an imidazo[1,2-a]pyrimidine compound in plasma.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma from the species of interest (e.g., human, mouse, rat)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in PBS to the desired concentration (e.g., 100 µM).
-
In a 96-well plate, add plasma to each well.
-
Initiate the reaction by adding the test compound working solution to the plasma to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding cold acetonitrile with an internal standard to a set of wells.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
Protocol 2: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of an imidazo[1,2-a]pyrimidine compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, mouse, or rat)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a microsomal incubation mixture by diluting the liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the microsomal incubation mixture and the test compound working solution (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
Signaling Pathway Diagrams
Some imidazo[1,2-a]pyrimidine derivatives have been shown to modulate key signaling pathways implicated in various diseases.
Caption: Wnt/β-catenin signaling pathway and potential inhibition by imidazo[1,2-a]pyrimidines.[17][18]
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyrimidines.[19][20][21][22][23]
Caption: STAT3/NF-κB signaling pathway and potential inhibition by imidazo[1,2-a]pyrimidines.[24][25][26][27][28]
References
- 1. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. symmetric.events [symmetric.events]
- 7. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijirt.org [ijirt.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A prodrug strategy for the in vivo imaging of aldehyde dehydrogenase activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 16. Novel O-methylpyrimidine prodrugs of phenolic compounds bioactivated by aldehyde oxidase: Enhancing metabolic stability against first-pass conjugative metabolism in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 24. researchgate.net [researchgate.net]
- 25. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. IKK/NF-κB and STAT3 pathways: central signalling hubs in inflammation-mediated tumour promotion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 28. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Structure-Based Optimization of Imidazo[1,2-a]pyridine-Thiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the structure-based optimization of imidazo[1,2-a]pyridine-thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target for imidazo[1,2-a]pyridine-thiophene derivatives?
A1: The primary biological target for this class of compounds is FMS-like tyrosine kinase 3 (FLT3).[1][2][3] These derivatives have been developed as potent inhibitors of both wild-type FLT3 and its clinically relevant mutants, such as those with internal tandem duplication (ITD) and secondary point mutations in the kinase domain (e.g., D835Y and F691L), which are associated with acute myeloid leukemia (AML).[1][2][3]
Q2: What was the starting point for the design of these FLT3 inhibitors?
A2: The development of these FLT3 inhibitors began with the structure-based optimization of a NIMA-related kinase 2 (NEK2) inhibitor, known as CMP3a.[1][2][3] By modifying CMP3a, researchers were able to shift its selectivity and potency towards FLT3 while reducing its activity against NEK2, which was associated with cytotoxicity.[3]
Q3: What is the mechanism of action of these compounds as FLT3 inhibitors?
A3: Imidazo[1,2-a]pyridine-thiophene derivatives act as type-I inhibitors of FLT3.[1][2][3] This means they bind to the active conformation of the kinase in the ATP-binding pocket, competing with ATP.[3]
Q4: Beyond FLT3, what other biological targets have been identified for imidazo[1,2-a]pyridine derivatives?
A4: The versatile imidazo[1,2-a]pyridine scaffold has been explored for a range of biological targets. Derivatives have shown activity as dual c-Met and VEGFR2 kinase inhibitors, as well as inhibitors of the NF-κB signaling pathway.[4][5]
Troubleshooting Guides
Synthesis and Purification
Q5: I am experiencing low yields in the synthesis of the imidazo[1,2-a]pyridine core. What are some common causes and solutions?
A5: Low yields in the synthesis of the imidazo[1,2-a]pyridine core can arise from several factors. Here are some common issues and troubleshooting tips:
-
Incomplete Reaction: The condensation between the 2-aminopyridine derivative and the α-haloketone may be incomplete.
-
Solution: Try extending the reaction time or increasing the temperature.[6] Ensure efficient stirring to maximize contact between reactants. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the yield.
-
Solution: While n-butanol is commonly used, screening other high-boiling point solvents might be beneficial.[3] If a base is used, ensure it is anhydrous and added in the correct stoichiometric amount.
-
-
Side Reactions: The formation of side products can consume starting materials.
Q6: I am having difficulty purifying my final imidazo[1,2-a]pyridine-thiophene derivatives. What purification strategies are most effective?
A6: Purification of these derivatives can be challenging due to their often similar polarities to byproducts.
-
Column Chromatography: This is the most common method for purification.
-
Troubleshooting Tailing: The basic nature of the pyridine nitrogen can cause tailing on silica gel. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.
-
Solvent System Optimization: A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. Experiment with different solvent systems to achieve optimal separation.
-
-
Crystallization: If your compound is a solid, crystallization can be a highly effective method to achieve high purity.
-
Solution: Experiment with a range of solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Biological Assays
Q7: My IC50 values for FLT3 inhibition are inconsistent. What factors could be contributing to this variability?
A7: Inconsistent IC50 values in kinase assays can stem from several sources:
-
ATP Concentration: Since these are ATP-competitive inhibitors, the concentration of ATP in your assay will directly affect the measured IC50 values.
-
Solution: Ensure that the ATP concentration is consistent across all experiments and is ideally at or near the Km value for the enzyme.
-
-
Enzyme Activity: The activity of your FLT3 enzyme preparation can vary between batches.
-
Solution: Always qualify new batches of enzyme and run a reference inhibitor in parallel with your test compounds to normalize the data.
-
-
Compound Solubility: Poor solubility of the test compounds can lead to artificially high IC50 values.
-
Solution: Prepare stock solutions in a suitable organic solvent like DMSO and ensure that the final concentration of the solvent in the assay is low and consistent across all wells. Visually inspect for any precipitation of the compound in the assay buffer.
-
Q8: I am not observing the expected anti-proliferative activity in my cell-based assays. What should I check?
A8: A lack of anti-proliferative activity in cell-based assays can be due to several factors:
-
Cell Line Integrity: Ensure that the cell line you are using (e.g., MOLM-14 for FLT3-ITD) has not been passaged too many times and still expresses the target of interest at the expected level.[3]
-
Compound Stability and Permeability: The compound may be unstable in the cell culture medium or may have poor cell permeability.
-
Solution: You can assess compound stability by incubating it in media for the duration of the assay and then analyzing for degradation by LC-MS. Cell permeability can be assessed using in vitro models like the PAMPA assay.
-
-
Assay Duration and Endpoint: The duration of the assay and the chosen endpoint (e.g., MTT, CellTiter-Glo) can influence the results.
-
Solution: Optimize the assay duration to allow for a sufficient number of cell divisions. Ensure that your chosen endpoint is a reliable measure of cell viability for your specific cell line.
-
Experimental Protocols
General Synthesis of 3-(Thiophen-2-yl)imidazo[1,2-a]pyridine Core
This protocol is a general guideline and may require optimization for specific substrates.
-
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Intermediate:
-
To a solution of a 2-aminopyridine derivative (1 equivalent) in n-butanol, add 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.2 equivalents).
-
Stir the reaction mixture at 130 °C overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add ethyl acetate to precipitate the product.
-
Filter the precipitate and wash with ethyl acetate to obtain the crude intermediate.
-
-
Step 2: Suzuki Coupling for Side Chain Addition:
-
To a solution of the brominated imidazo[1,2-a]pyridine-thiophene intermediate (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture), add the desired boronic acid or boronic ester (1.5 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
FLT3 Kinase Inhibition Assay
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Add the FLT3 enzyme to the buffer.
-
Add the test compound at various concentrations (typically from a DMSO stock solution).
-
Initiate the reaction by adding ATP and a suitable substrate (e.g., a biotinylated peptide).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using an appropriate method (e.g., HTRF, ELISA).
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT)
-
Seed cells (e.g., MOLM-14) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.
Quantitative Data Summary
Table 1: In Vitro FLT3 Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine-thiophene Derivatives
| Compound | FLT3 IC50 (μM) |
| CMP3a | >10 |
| 5o | 0.019 |
Data extracted from Zhang et al., European Journal of Medicinal Chemistry, 2021.[1][3]
Table 2: Anti-proliferative Activity of Selected Compounds in FLT3-driven AML Cell Lines
| Compound | MOLM-14 (FLT3-ITD) GI50 (μM) | MOLM-14 (FLT3-ITD D835Y) GI50 (μM) | MOLM-14 (FLT3-ITD F691L) GI50 (μM) |
| 5o | 0.23 | 0.21 | 0.24 |
Data extracted from Zhang et al., European Journal of Medicinal Chemistry, 2021.[3]
Visualizations
Caption: A generalized experimental workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine-thiophene derivatives.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine-thiophene derivatives.
References
- 1. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
enhancing the potency of imidazo[1,2-a]pyrimidines through structural modifications
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their efforts to enhance the potency of imidazo[1,2-a]pyrimidine derivatives through structural modifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for enhancing the potency of imidazo[1,2-a]pyrimidine scaffolds?
A1: Enhancing the potency of imidazo[1,2-a]pyrimidines typically involves systematic structural modifications to optimize interactions with the biological target. Key strategies include:
-
Substitution at the C2 and C3 positions: The C2 and C3 positions of the imidazo[1,2-a]pyrimidine core are common points for introducing various substituents to explore the structure-activity relationship (SAR). The introduction of aryl or heteroaryl groups at these positions can significantly impact potency.
-
Modification of the pyrimidine ring: Alterations to the pyrimidine ring, such as the introduction of different substituents, can modulate the electronic properties and overall conformation of the molecule, leading to improved binding affinity.
-
Introduction of polar functional groups: To improve aqueous solubility and pharmacokinetic properties without compromising potency, polar groups like sulfonamides or carboxamides can be strategically introduced.[1]
-
Bioisosteric replacement: Replacing certain functional groups with bioisosteres can improve potency, selectivity, and metabolic stability.
Q2: My imidazo[1,2-a]pyrimidine derivative has poor aqueous solubility, which is affecting my in vitro assay results. What can I do?
A2: Poor aqueous solubility is a common challenge with heterocyclic compounds and can lead to unreliable data in biological assays.[1] Here are some steps to address this issue:
-
Quantify Solubility: First, determine the kinetic and thermodynamic solubility of your compound in the assay buffer to understand the extent of the problem.[1]
-
Assay Modification: Minor adjustments to the assay conditions, such as adding a small percentage of bovine serum albumin (BSA) or optimizing the final DMSO concentration, can sometimes improve solubility.[1]
-
Chemical Modification: In the lead optimization phase, introduce polar functionalities such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) into the scaffold to enhance polarity and aqueous solubility.[1]
-
Formulation Strategies: For in vivo studies, consider formulation approaches like creating salt forms or using advanced drug delivery systems.
Q3: What are the key signaling pathways commonly targeted by imidazo[1,2-a]pyrimidine derivatives?
A3: Imidazo[1,2-a]pyrimidine derivatives have been shown to modulate a variety of critical cellular signaling pathways implicated in diseases like cancer. Some of the key pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, and several imidazo[1,2-a]pyrimidine compounds have been developed as inhibitors, leading to reduced cell proliferation and apoptosis.[2]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is crucial in many cancers. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[2]
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a valid anticancer strategy. Imidazo[1,2-a]pyrazines, a closely related scaffold, have shown potent inhibitory activity against Aurora kinases.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis, purification, and biological evaluation of imidazo[1,2-a]pyrimidine derivatives.
Synthesis and Purification
Issue 1: Low yield in the synthesis of the imidazo[1,2-a]pyrimidine core.
-
Question: I am getting a low yield in my multicomponent reaction (e.g., Groebke-Blackburn-Bienaymé reaction) to synthesize the imidazo[1,2-a]pyrimidine scaffold. What are the possible causes and solutions?
-
Answer: Low yields in these reactions can be due to several factors:
-
Purity of Starting Materials: Ensure that the 2-aminopyrimidine, aldehyde, and isocyanide are of high purity. Impurities can lead to side reactions.
-
Reaction Conditions: The choice of solvent and catalyst is crucial. While some reactions proceed without a catalyst, Lewis acids like BF3·MeCN can significantly improve yields.[4] Microwave-assisted synthesis can also enhance yields and reduce reaction times.[5]
-
Dehydrating Agents: The presence of water can hinder the reaction. The use of dehydrating agents like trimethyl orthoformate can be beneficial.[4]
-
Substrate Reactivity: Electron-poor aldehydes and aminopyrazines may give lower yields compared to their electron-rich counterparts.[4][6] Optimization of reaction time and temperature for specific substrates is recommended.
-
Issue 2: Difficulty in purifying the final compound.
-
Question: My crude product is a complex mixture, and I am struggling to purify it by column chromatography. What should I try?
-
Answer: Purification of imidazo[1,2-a]pyrimidine derivatives can be challenging. Here's a troubleshooting workflow:
-
Compound Stability on Silica Gel: Some imidazo[1,2-a]pyrimidine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[7] You can assess stability by running a 2D TLC. If degradation is observed, consider using neutral or basic alumina for chromatography.
-
Optimize the Solvent System: A common eluent for these compounds is a mixture of hexane and ethyl acetate.[7][8] Systematically vary the ratio to achieve an optimal Rf value (around 0.2-0.4) for your desired compound on TLC before running a column.[7]
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening. Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can improve resolution.[7]
-
Recrystallization: If your compound is a solid, recrystallization is often a very effective purification method.[7] Test various solvents (e.g., methanol, ethanol, or mixtures like methanol:water) to find one in which your compound is highly soluble when hot and poorly soluble when cold.[7]
-
Issue 3: The compound "oils out" during recrystallization.
-
Question: I am trying to recrystallize my compound, but it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the solute.[7] Here are some solutions:
-
Use a Lower-Boiling Point Solvent: Try a solvent with a lower boiling point.
-
Increase the Amount of Solvent: Add more hot solvent to ensure the compound remains dissolved until a lower temperature is reached.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound to provide a nucleation site.[7]
-
Biological Assays
Issue 4: Inconsistent IC50/EC50 values in cell-based assays.
-
Question: I am getting poor dose-response curves and my IC50 values are not reproducible in my cell viability assays (e.g., MTT assay). What could be the problem?
-
Answer: This is often related to the poor aqueous solubility of the compound.
-
Visual Inspection: Check the assay wells under a microscope for any signs of compound precipitation at higher concentrations.
-
Solubility Test: Perform a formal solubility test of your compound in the assay buffer to determine its solubility limit.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all wells.[2]
-
Fresh Stock Solutions: Prepare fresh stock solutions of your compound in high-quality, anhydrous DMSO before each experiment to avoid degradation.
-
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship for a series of imidazo[1,2-a]pyridine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).
| Compound ID | R1 | R2 | R3 | CDK2 IC50 (µM) |
| 1 | H | H | Phenyl | >10 |
| 2 | H | H | 4-Fluorophenyl | 1.5 |
| 3 | H | H | 4-Chlorophenyl | 0.8 |
| 4 | H | H | 4-Bromophenyl | 0.5 |
| 5 | H | H | 4-Iodophenyl | 0.3 |
| 6 | H | H | 4-Methoxyphenyl | 2.2 |
| 7 | H | H | 4-Nitrophenyl | 5.6 |
| 8 | Me | H | 4-Bromophenyl | 0.9 |
| 9 | H | Me | 4-Bromophenyl | 1.2 |
| 10 | H | Cl | 4-Bromophenyl | 0.4 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrimidines
This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyrimidines via the condensation of a 2-aminopyrimidine with an α-haloketone.[9]
Materials:
-
2-Aminopyrimidine
-
Substituted 2-bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of the substituted 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL), add 2-aminopyrimidine (1.2 mmol) and sodium bicarbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of imidazo[1,2-a]pyrimidine compounds on cancer cell lines.[2][10][11][12][13]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Imidazo[1,2-a]pyrimidine compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Prepare serial dilutions of the imidazo[1,2-a]pyrimidine compound in complete medium. The final DMSO concentration should not exceed 0.5%.[2]
-
Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[2]
-
Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of imidazo[1,2-a]pyrimidine derivatives against a specific protein kinase.[14][15]
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 200 mM NaCl, 5 mM MgCl2, 2 mM DTT, 0.1% Tween 20)[15]
-
Imidazo[1,2-a]pyrimidine compound in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the imidazo[1,2-a]pyrimidine compound in the kinase assay buffer.
-
In a 384-well plate, add the compound dilutions, the recombinant kinase, and the substrate peptide.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced or the phosphorylation of the substrate.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to calculate the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway with potential points of inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for imidazo[1,2-a]pyrimidine development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparative analysis of the biological activity of imidazo[1,2-a]pyrimidine derivatives
A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyrimidine Derivatives
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] These derivatives have garnered significant interest from researchers due to their therapeutic potential in various domains, including oncology, inflammation, and infectious diseases.[5][6] This guide provides a comparative analysis of the biological activities of selected imidazo[1,2-a]pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anticancer Activity
Imidazo[1,2-a]pyrimidine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those from breast, lung, liver, and cervical cancers.[7][8] The anticancer mechanism often involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[7][9][10]
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyrimidine derivatives against several cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID/Reference | Target Cancer Cell Line | IC50 (µM) |
| Compound 12b[11] | Hep-2 (Laryngeal Carcinoma) | 11 |
| HepG2 (Liver Carcinoma) | 13 | |
| MCF-7 (Breast Carcinoma) | 11 | |
| A375 (Melanoma) | 11 | |
| IP-5[12][13] | HCC1937 (Breast Carcinoma) | 45 |
| IP-6[12][13] | HCC1937 (Breast Carcinoma) | 47.7 |
| IP-7[12][13] | HCC1937 (Breast Carcinoma) | 79.6 |
| Compound 6[9] | A375 (Melanoma) | 10 |
| HeLa (Cervical Cancer) | 35 |
Anti-inflammatory Activity
Several imidazo[1,2-a]pyrimidine derivatives exhibit significant anti-inflammatory properties.[2][14] Their mechanism of action is often associated with the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and the suppression of other inflammatory mediators like nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[1][15][16]
Quantitative Comparison of Anti-inflammatory Activity
This table presents the COX-2 inhibitory activity and selectivity for representative imidazo[1,2-a]pyrimidine compounds.
| Compound ID/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound e10[1] | 170 | 13 | >13 |
| Ibuprofen (Standard)[1] | - | - | - |
Antimicrobial Activity
The imidazo[1,2-a]pyrimidine scaffold is also a source of potent antimicrobial agents with activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[5][17][18][19]
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below compares the MIC values of different derivatives.
| Compound ID/Reference | Microorganism | Strain | MIC (mg/mL) |
| Compound 3g[17] | Bacillus subtilis | (Gram +) | 2.5 |
| Candida albicans | (Fungus) | 5 | |
| Compound 3j[17] | Candida albicans | (Fungus) | 2.5 |
| Compound 3k[17] | Candida albicans | (Fungus) | 2.5 |
| Compound 4a[19] | Staphylococcus aureus | (Gram +) | - |
| Escherichia coli | (Gram -) | - | |
| 5-n-Octylaminoimidazo[18] | Various Bacteria & Fungi | - | Significant Activity Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[20][21]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[22]
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.[20]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20][23] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.[20]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay evaluates a compound's ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[24]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[24]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include an unstimulated control group.[24]
-
Supernatant Collection: Collect the cell culture supernatant from each well.[24]
-
Griess Reaction: Mix the supernatant with Griess reagent. The presence of nitrite (a stable product of NO) leads to a colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The quantity of nitrite is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26][27]
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[27]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[25]
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.[25] Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[25]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25][26]
Visualizing Workflows and Pathways
Diagrams created using DOT language help illustrate complex processes and relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. benchchem.com [benchchem.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. atcc.org [atcc.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. integra-biosciences.com [integra-biosciences.com]
Validating the Efficacy of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold of imidazo[1,2-a]pyrimidine has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative overview of the pre-clinical efficacy of imidazo[1,2-a]pyrimidine derivatives in animal models of cancer and inflammation, with a focus on contextualizing the potential of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine. While direct in-vivo efficacy data for this compound is not extensively available in published literature, this guide leverages data from structurally related compounds to provide a valuable benchmark for researchers.
Anti-inflammatory and Analgesic Activity
Imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The standard animal models to evaluate these effects include carrageenan-induced paw edema in rats and acetic acid-induced writhing in mice.[3][4]
Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives as COX-2 Inhibitors
| Compound | Animal Model | Assay | Efficacy (ED50) | Reference Compound | Efficacy (ED50) |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | Mice | Acetic Acid-Induced Writhing | 12.38 mg/kg | Celecoxib | Not Reported in Study |
Table 1: In vivo analgesic activity of a potent COX-2 inhibitor from the imidazo[1,2-a]pyridine class.[4]
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This assay assesses the analgesic effect of a compound by measuring the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.[2]
-
Animals: Male Swiss mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping and Administration: Mice are divided into control and treatment groups. The test compounds, a reference drug (e.g., Celecoxib), or vehicle are administered orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 1% acetic acid solution is injected intraperitoneally to induce writhing.
-
Observation: The number of abdominal constrictions is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) is then determined.
Anticancer Activity
The imidazo[1,2-a]pyridine and pyrimidine scaffolds are prevalent in the development of novel anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines and in vivo tumor models.[5][6] The mechanism of action often involves the inhibition of key kinases that drive cancer progression, such as c-KIT and FMS-like tyrosine kinase 3 (FLT3).[5][7]
Comparative Efficacy of Imidazo[1,2-a]pyridine-Thiophene Derivatives as FLT3 Inhibitors
Structurally related to this compound, imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML).
| Compound | Cell Line | Assay | Efficacy (GI50) |
| Imidazo[1,2-a]pyridine-thiophene derivative 1 | MOLM14 (AML) | Anti-proliferative | 0.16 µM |
| Imidazo[1,2-a]pyridine-thiophene derivative 2 | MOLM14 (AML) | Anti-proliferative | 9.28 µM |
Table 2: In vitro anti-proliferative activity of imidazo[1,2-a]pyridine-thiophene derivatives in an FLT3-driven AML cell line.[7]
Experimental Protocol: Xenograft Tumor Model in Immunodeficient Mice
This model is a cornerstone for evaluating the in vivo efficacy of potential anticancer compounds.
-
Cell Culture: Human cancer cells (e.g., A549 for lung cancer, HeLa for cervical cancer) are cultured in appropriate media.
-
Animals: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.
-
Treatment: The test compound, a reference drug (e.g., doxorubicin), or vehicle is administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a specific size, or after a predetermined duration. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Signaling Pathways
The anticancer and anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives are often attributed to their interaction with specific signaling pathways. For instance, in cancer, these compounds can inhibit pathways crucial for cell survival and proliferation.
Conclusion
While specific in vivo efficacy data for this compound remains to be fully elucidated in publicly accessible studies, the broader class of imidazo[1,2-a]pyrimidine and its analogs demonstrates significant promise in animal models of both inflammation and cancer. The provided comparative data and experimental protocols for structurally related compounds offer a solid foundation for researchers to design and execute their own in vivo studies to validate the therapeutic potential of this specific molecule. The diverse mechanisms of action, including COX-2 and kinase inhibition, suggest that this compound could be a versatile scaffold for the development of novel therapeutics. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[1,2-a]pyrimidine Inhibitors: Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes and receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrimidine derivatives against several key biological targets implicated in cancer and inflammation. The information is presented to facilitate the rational design of next-generation inhibitors with improved potency and selectivity.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Imidazo[1,2-a]pyrimidine and its congeners, imidazo[1,2-a]pyridines, have been extensively explored as PI3K inhibitors.
SAR of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors
A study by Hayakawa et al. identified a series of 2,3-disubstituted imidazo[1,2-a]pyridines as potent PI3Kα inhibitors.[1] The general structure-activity relationships are summarized below.
Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives against PI3Kα [1]
| Compound | R¹ | R² | PI3Kα IC₅₀ (µM) |
| 2a | -CH₃ | 1-(4-fluorophenylsulfonyl)pyrazol-3-yl | 0.67 |
| 2g | -CH₃ | 1-(4-fluorophenylsulfonyl)-5-methylpyrazol-3-yl | 0.0018 |
| 12 | -CH₃ | 2-(4-fluorophenyl)thiazol-4-yl | 0.0028 |
Data sourced from Hayakawa et al. (2007).[1]
Key SAR Insights:
-
Substitution at the 3-position: A key determinant of potency. The nature of the heterocyclic substituent at this position significantly influences inhibitory activity.
-
Pyazole and Thiazole Moieties: The introduction of a substituted pyrazole or thiazole ring at the 3-position was found to be crucial for high potency.
-
Methyl Group at the 2-position: A methyl group at this position was generally well-tolerated and present in the most potent compounds.
Experimental Protocol: PI3Kα Scintillation Proximity Assay[1]
The inhibitory activity against PI3Kα was determined using a scintillation proximity assay.
-
Enzyme and Substrate Preparation: Recombinant human PI3Kα was used. The substrate, phosphatidylinositol (PI), was dissolved in the assay buffer.
-
Reaction Mixture: The assay was performed in a 96-well plate. Each well contained the test compound, PI3Kα enzyme, and ATP in an assay buffer.
-
Initiation and Incubation: The reaction was initiated by the addition of the PI substrate. The plate was incubated at room temperature.
-
Termination and Detection: The reaction was terminated, and the amount of phosphorylated product was quantified using a scintillation counter.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the PI3Kα activity (IC₅₀) was calculated from the dose-response curves.
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in this critical signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway.
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of many cancers.
SAR of Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors
A series of imidazo[1,2-a]pyridine derivatives were designed and evaluated as potent c-Met inhibitors.[2]
Table 2: SAR of Imidazo[1,2-a]pyridine Derivatives against c-Met Kinase [2]
| Compound | R¹ | R² | R³ | c-Met IC₅₀ (nM) | EBC-1 Cell IC₅₀ (nM) |
| 15a | H | H | 1-methylpyrazole | 2180 | >10000 |
| 16b | H | H | 2-cyanopyridin-5-yl | - | 188.5 |
| 16d | H | H | 4-cyanophenyl | - | 106.7 |
| 22e | F | H | 1-methylpyrazol-4-yl | 3.9 | 45.0 |
Data sourced from Liu et al. (2015).[2]
Key SAR Insights:
-
Substitution at the 6-position: Introduction of heteroaryl and aryl groups at this position significantly enhanced c-Met inhibitory activity. Polar groups, such as a cyano group, on the 6-phenyl ring improved cellular activity.
-
Substitution at the 7-position: A fluorine atom at the 7-position, as in compound 22e , led to a substantial increase in both enzymatic and cellular potency.
-
1-Methylpyrazole at the 6-position: This substituent, in combination with a fluorine at the 7-position, resulted in the most potent compound, 22e .
Experimental Protocol: c-Met Kinase Assay[2]
The inhibitory activity against c-Met kinase was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Assay Components: The assay mixture contained recombinant c-Met kinase, a biotinylated peptide substrate, ATP, and the test compound in an assay buffer.
-
Reaction and Incubation: The kinase reaction was initiated by the addition of ATP and incubated at room temperature.
-
Detection: After incubation, a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) was added.
-
Measurement: The TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
IC₅₀ Calculation: IC₅₀ values were determined from the dose-response curves.
HGF/c-Met Signaling Pathway
The following diagram depicts the signaling cascade initiated by HGF binding to the c-Met receptor.
Caption: The HGF/c-Met signaling pathway.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Imidazo[1,2-a]pyridines have been identified as a promising scaffold for the development of CDK inhibitors.
SAR of Imidazo[1,2-a]pyridine Derivatives as CDK2 Inhibitors
A series of 6,8-disubstituted imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their inhibitory activity against CDK2.[3]
Table 3: SAR of Imidazo[1,2-a]pyridine Derivatives against CDK2 [3]
| Compound | R¹ (at C6) | R² (at C8) | CDK2 IC₅₀ (µM) | MCF-7 Cell IC₅₀ (µM) |
| 11ii | 4-fluorophenyl | -NH₂ | 0.08 | 1.2 |
| 11iii | 4-chlorophenyl | -NH₂ | 0.07 | 1.1 |
| 11vi | 4-methoxyphenyl | -NH₂ | 0.12 | 1.8 |
| 11viii | 3-aminophenyl | -NH₂ | 0.06 | 0.9 |
| 11xxi | 4-(dimethylamino)phenyl | -NH₂ | 0.05 | 0.8 |
Data sourced from Kumar et al. (2023).[3]
Key SAR Insights:
-
Amino Group at the 8-position: An amino group at this position was found to be critical for potent CDK2 inhibition.
-
Aryl Substitution at the 6-position: A variety of substituted aryl groups at the 6-position were well-tolerated. Electron-donating groups, such as dimethylamino, on the phenyl ring tended to enhance activity.
-
Halogen Substitution: Halogen substitution (fluoro and chloro) on the 6-phenyl ring resulted in potent inhibitors.
Experimental Protocol: CDK2 Kinase Inhibition Assay[3]
The CDK2 inhibitory activity was determined using a kinase inhibition assay.
-
Reaction Components: The assay was performed with recombinant CDK2/cyclin A, a peptide substrate, ATP, and the test compounds.
-
Incubation: The reaction mixture was incubated at 30°C to allow for the kinase reaction to proceed.
-
Detection of Activity: The amount of phosphorylated substrate was quantified, often using a luminescence-based assay that measures the amount of ATP consumed.
-
IC₅₀ Determination: The IC₅₀ values were calculated from dose-response curves.
Experimental Workflow for Anticancer Activity Assessment
The following diagram outlines a general workflow for evaluating the anticancer potential of imidazo[1,2-a]pyrimidine inhibitors.
Caption: General workflow for anticancer drug discovery.
This guide provides a snapshot of the extensive research into imidazo[1,2-a]pyrimidine inhibitors. The presented data and protocols offer a valuable resource for researchers in the field, aiding in the design and development of novel therapeutics targeting key pathways in human diseases.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Researcher's Guide to Cross-Validating Molecular Docking Predictions with Experimental Binding Assays
In the landscape of modern drug discovery, molecular docking has emerged as a powerful computational tool to predict the binding modes and affinities of small molecules to their protein targets. However, these in silico predictions are approximations and necessitate rigorous experimental validation to confirm their physiological relevance and accuracy. This guide provides a comprehensive comparison of molecular docking predictions with established experimental binding assays, offering researchers, scientists, and drug development professionals a framework for robust cross-validation.
The Critical Juncture: Bridging Computational Predictions with Experimental Reality
Molecular docking utilizes scoring functions to rank potential drug candidates based on their predicted binding affinity. While computationally efficient, these scoring functions are estimations of the complex molecular interactions occurring in a biological system. Therefore, it is imperative to experimentally verify the top-ranked candidates to confirm their actual binding affinity and mechanism of action. A strong correlation between docking scores and experimentally determined binding constants (such as Kᵢ, Kₐ, or IC₅₀) lends confidence to the computational model and its predictive power for novel compounds.[1]
Comparative Analysis of Molecular Docking Programs
Several molecular docking programs are widely used in the scientific community, each employing different algorithms and scoring functions. The choice of program can significantly impact the outcome of a virtual screening campaign. Here, we compare three popular docking programs: AutoDock, Glide, and GOLD.
| Docking Program | Scoring Function(s) | Key Features | Performance Insights |
| AutoDock | AutoDock Scoring Function (empirical free energy) | Open-source and widely used. Employs a Lamarckian genetic algorithm for ligand conformational searching. | Often used as a benchmark. Its accuracy can be system-dependent.[2] |
| Glide (Schrödinger) | GlideScore (empirical), Emodel (energy-based) | Employs a hierarchical search protocol. Known for its accuracy in pose prediction and good performance in virtual screening.[3][4] | Frequently reported to have high accuracy in reproducing crystallographic binding poses.[3][4] |
| GOLD (CCDC) | GoldScore, ChemScore, ASP, PLP (empirical) | Utilizes a genetic algorithm for flexible ligand docking. Offers a range of scoring functions for different systems. | Performance can be influenced by the choice of scoring function and the nature of the binding site.[4] |
Experimental Binding Assays for Validation
A variety of experimental techniques can be employed to determine the binding affinity of a ligand to its target protein. The choice of assay depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput.
Data Presentation: Docking Scores vs. Experimental Binding Affinities
The following table presents a hypothetical case study comparing the predicted binding energies from three different docking programs with experimentally determined inhibition constants (IC₅₀) for a series of inhibitors against a target kinase.
| Compound ID | AutoDock Vina (kcal/mol) | Glide Score (kcal/mol) | GOLD Score (dimensionless) | Experimental IC₅₀ (µM) |
| Inhibitor-1 | -9.8 | -10.5 | 75.2 | 0.15 |
| Inhibitor-2 | -9.2 | -9.8 | 70.1 | 0.50 |
| Inhibitor-3 | -8.5 | -9.1 | 65.8 | 1.20 |
| Inhibitor-4 | -8.1 | -8.5 | 62.3 | 5.80 |
| Inhibitor-5 | -7.5 | -7.9 | 58.9 | 15.20 |
Note: A lower docking score (more negative) generally indicates a better-predicted binding affinity. For GOLD, a higher score indicates a better fit. A lower IC₅₀ value indicates a more potent inhibitor.
Experimental Protocols
Detailed methodologies for key experimental binding assays are crucial for reproducibility and accurate interpretation of results.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare the protein and ligand in the same buffer to minimize heats of dilution. The typical protein concentration in the sample cell is 10-100 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).
-
Titration: Inject small aliquots of the ligand solution into the protein solution in the sample cell.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kₐ or Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.
Protocol:
-
Ligand Immobilization: Covalently attach the purified protein (ligand) to the sensor chip surface.
-
Analyte Injection: Flow a solution containing the small molecule (analyte) at various concentrations over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₐ), and the equilibrium dissociation constant (Kₐ).
Radioligand Binding Assay
This highly sensitive assay uses a radiolabeled ligand to quantify its binding to a target receptor.
Protocol:
-
Membrane Preparation: Isolate cell membranes containing the target receptor.
-
Binding Reaction: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[5]
Mandatory Visualizations
Workflow for Validating Molecular Docking Predictions
Caption: A logical workflow for the validation of molecular docking with binding assays.
General Signaling Pathway Inhibition
Caption: A simplified diagram of competitive inhibition at a cell surface receptor.
Interpreting Discrepancies
It is not uncommon to observe discrepancies between docking scores and experimental binding affinities. Several factors can contribute to these differences:
-
Scoring Function Inaccuracies: Scoring functions are approximations and may not accurately capture all the nuances of molecular interactions, such as solvation effects and entropy.
-
Protein Flexibility: Most docking protocols treat the protein as a rigid structure, while in reality, proteins are dynamic and can undergo conformational changes upon ligand binding.
-
Incorrect Binding Pose: The docking program may predict a binding pose that is different from the true binding mode in solution.
-
Experimental Conditions: Differences in experimental conditions (e.g., pH, salt concentration) can influence binding affinities.
When discrepancies arise, it is crucial to critically evaluate both the computational and experimental data. This may involve refining the docking protocol, using different scoring functions, or employing additional experimental techniques to further characterize the binding interaction.
By integrating computational predictions with robust experimental validation, researchers can enhance the efficiency and accuracy of the drug discovery process, leading to the identification of more promising lead compounds.
References
- 1. quora.com [quora.com]
- 2. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. binf.gmu.edu [binf.gmu.edu]
- 5. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic methodologies for imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient and diverse synthetic routes to access this core structure is, therefore, of significant interest to researchers in drug discovery and organic synthesis. This guide provides a comparative overview of several key synthetic methodologies for the preparation of imidazo[1,2-a]pyrimidines, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Key Synthetic Strategies at a Glance
The synthesis of the imidazo[1,2-a]pyrimidine core can be broadly categorized into several approaches, with the most prominent being classical condensation reactions and modern multicomponent reactions.[3][4] Additionally, the use of microwave irradiation has emerged as a powerful technique to enhance reaction efficiency.[5][6]
1. Classical Condensation (Tschitschibabin-type Reaction): This is the most traditional and widely employed method, involving the condensation of a 2-aminopyrimidine with an α-haloketone.[7][8] The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrimidine ring system.
2. Multicomponent Reactions (MCRs): MCRs offer a significant advantage in terms of efficiency and atom economy by combining three or more starting materials in a single synthetic operation. The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable example, utilizing a 2-aminoazine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyrimidine scaffold in a one-pot fashion.[9]
3. Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields for various synthetic transformations, including the synthesis of imidazo[1,2-a]pyrimidines.[5][6][10] This technique can be applied to both classical condensation and multicomponent reaction pathways.
Comparative Data of Synthetic Methodologies
The following table summarizes the quantitative data for different synthetic methodologies, providing a clear comparison of their performance based on reported experimental results.
| Methodology | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Classical Condensation | 2-Aminopyrimidine, 2-Bromoacetophenone | Reflux in ethanol | 24 h | 95% | [1] |
| Classical Condensation | 2-Aminopyrimidine, 2-Bromoarylketones | Basic Alumina (Al₂O₃), Microwave | Not specified | 52-65% | [8] |
| Groebke-Blackburn-Bienaymé (GBB) MCR | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃, Microwave | Not specified | Moderate to Good | [7] |
| Groebke-Blackburn-Bienaymé (GBB) MCR | 2-Azidobenzaldehyde, 2-Aminopyridine, Isocyanide | NH₄Cl, MeOH, rt | 24 h | 58-69% | [11] |
| One-Pot, Two-Step MCR | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | p-TsOH, Microwave | 40-120 min | 46-80% | [5][12] |
| Gold-Catalyzed Synthesis | Aryl Ketones, 2-Aminopyrimidine | Gold Nanoparticles, Green Solvent, Heat | Not specified | High yields | [2] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for imidazo[1,2-a]pyrimidines.
Caption: Classical Condensation Pathway for Imidazo[1,2-a]pyrimidines.
Caption: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.
Detailed Experimental Protocols
Protocol 1: Classical Condensation for the Synthesis of 2-phenylimidazo[1,2-a]pyrimidine [1]
-
A mixture of 2-aminopyrimidine (1.0 eq) and 2-bromoacetophenone (1.0 eq) is prepared in ethanol.
-
The reaction mixture is stirred and heated under reflux for 24 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the pure product.
Protocol 2: Microwave-Assisted One-Pot, Two-Step Multicomponent Synthesis [5]
-
A mixture of imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq), a primary amine (1.0 eq), and p-toluenesulfonic acid (catalytic amount) in ethanol is subjected to microwave irradiation to form the imine intermediate.
-
To this reaction mixture, benzil (1.0 eq) and ammonium acetate are added.
-
The mixture is then further irradiated with microwaves for a specified time (typically 40-120 minutes).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired substituted imidazole derivative.
Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [11]
-
In a sealed vial, 2-azidobenzaldehyde (1.0 eq), 2-aminopyridine (1.0 eq), an isocyanide (1.0 eq), and ammonium chloride (0.2 eq) are dissolved in methanol (1.0 M).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to provide the corresponding imidazo[1,2-a]pyridine.
Conclusion
The synthesis of imidazo[1,2-a]pyrimidines can be achieved through a variety of methodologies, each with its own set of advantages and limitations. The classical Tschitschibabin-type condensation remains a robust and high-yielding method, particularly for simpler analogs.[1] Multicomponent reactions, such as the GBB reaction, provide a more convergent and atom-economical approach to constructing more complex and diverse libraries of these compounds.[9][11] The integration of microwave-assisted synthesis has proven to be a valuable tool for accelerating these reactions and improving their overall efficiency.[5][8] The choice of a specific synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The data and protocols presented in this guide offer a solid foundation for researchers to select and implement the most suitable methodology for their specific research needs.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles [mdpi.com]
- 3. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. research.uees.edu.ec [research.uees.edu.ec]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target of 2-Thiophen-2-yl-pyrimidines: A Comparative Guide to Photoaffinity Labeling and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of photoaffinity labeling (PAL) with other widely used techniques for identifying the molecular targets of 2-Thiophen-2-yl-pyrimidines (TPPs), a class of compounds showing promise in various therapeutic areas, including as anti-schistosomal agents. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of workflows and signaling pathways to aid researchers in selecting the most appropriate target deconvolution strategy.
Introduction to 2-Thiophen-2-yl-pyrimidines and the Quest for Their Targets
2-Thiophen-2-yl-pyrimidines are a class of heterocyclic small molecules that have demonstrated significant biological activity. A notable example is their potent paralytic effect on Schistosoma mansoni, the parasite responsible for schistosomiasis.[1][2][3] Understanding the specific molecular targets of these compounds is crucial for mechanism of action studies, lead optimization, and predicting potential off-target effects. Photoaffinity labeling has emerged as a powerful technique to covalently capture and identify the binding partners of TPPs directly in a complex biological system.
Comparison of Target Identification Methodologies
The selection of a target identification method depends on various factors, including the properties of the small molecule, the biological system under investigation, and the available resources. Here, we compare photoaffinity labeling with other common approaches.
| Method | Principle | Advantages | Disadvantages | Quantitative Capabilities |
| Photoaffinity Labeling (PAL) | A photoreactive analog of the small molecule is used to form a covalent bond with its target protein upon UV irradiation, enabling subsequent purification and identification.[4][5][6] | - Captures transient and low-affinity interactions.- Can be performed in complex biological systems, including live cells.- Provides information on the binding site. | - Requires synthesis of a photoreactive probe.- Potential for non-specific labeling.- UV irradiation can sometimes damage biological samples.[4][5][7] | Can be coupled with quantitative proteomics (e.g., SILAC, iTRAQ) to compare target enrichment under different conditions. |
| Affinity Purification-Mass Spectrometry (AP-MS) | The small molecule is immobilized on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. | - Relatively straightforward to implement if a suitable affinity probe can be synthesized.- Does not require UV irradiation. | - May miss transient or weak interactions that dissociate during washing steps.- Immobilization of the ligand can sterically hinder protein binding.- High potential for non-specific binding to the matrix. | Quantitative proteomics can be used to differentiate true interactors from non-specific binders by comparing pulldowns with the active compound versus a negative control.[8] |
| Genetic Approaches (e.g., RNAi, CRISPR) | The expression of potential target genes is systematically altered to identify those that modulate the cellular response to the small molecule.[5] | - Can be performed in living cells and whole organisms.- Does not require chemical modification of the compound.- Provides functional validation of the target.[5] | - Can be time-consuming and labor-intensive.- Off-target effects of genetic perturbations are possible.- May not identify a direct binding partner if the effect is downstream in a pathway. | Phenotypic readouts (e.g., cell viability, reporter gene expression) can be quantified. |
| Computational Approaches | In silico methods, such as molecular docking and pharmacophore modeling, are used to predict potential binding partners based on the structures of the small molecule and known protein targets.[7][9][10][11] | - Rapid and cost-effective for generating hypotheses.- Can screen vast libraries of compounds and targets. | - Predictions require experimental validation.- Accuracy is dependent on the quality of protein structures and scoring functions.- May not account for all biological complexities. | Binding affinities and energies can be computationally estimated. |
Performance Data: Photoaffinity Labeling of 2-Thiophen-2-yl-pyrimidines
Recent studies on TPPs as anti-schistosomal agents have successfully employed photoaffinity labeling to identify potential targets. The following table summarizes the properties of a progenitor TPP (Compound 3 ) and an optimized analog (Compound 38 ), along with the photoaffinity probe (46 ) used for target identification.
| Compound | Description | EC50 (Adult S. mansoni) | Aqueous Solubility (µM) | cLogP | Key Findings from PAL |
| 3 [1][2] | Progenitor 2-Thiophen-2-yl-pyrimidine | 538 nM | < 0.5 | 6.81 | Not directly used in PAL experiments. |
| 38 [1][2] | Optimized analog with improved properties | 37 nM | 46 | 4.48 | Competitor for photoaffinity labeling. |
| 46 [2] | Photoaffinity probe with diazirine and alkyne handle | < 300 nM | N/A | N/A | Labeled several proteins in S. mansoni lysate, including myosin heavy chain, paramyosin, and a calcium-transporting ATPase. |
Experimental Protocols
Synthesis of a 2-Thiophen-2-yl-pyrimidine Photoaffinity Probe
This protocol is a generalized procedure based on the synthesis of similar photoaffinity probes.
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for a TPP photoaffinity probe.
Methodology:
-
Starting Material: Begin with a 2-Thiophen-2-yl-pyrimidine scaffold that has suitable functional groups for modification.
-
Introduction of Photoreactive Moiety: Introduce a photoreactive group, such as a trifluoromethylphenyldiazirine, onto the TPP core. This is often achieved through a multi-step synthesis involving the coupling of a diazirine-containing building block.
-
Introduction of a Reporter Handle: A reporter handle, typically an alkyne or azide for "click" chemistry, is incorporated into the molecule. This allows for the subsequent attachment of a biotin tag for enrichment or a fluorescent tag for visualization.
-
Purification: The final photoaffinity probe is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
-
Characterization: The structure of the final probe is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Photoaffinity Labeling of Target Proteins
Diagram of Experimental Workflow:
Caption: Workflow for photoaffinity labeling and target identification.
Methodology:
-
Proteome Preparation: Prepare a cell lysate or use intact cells from the biological system of interest (e.g., S. mansoni adult worms).
-
Probe Incubation: Incubate the proteome with the TPP photoaffinity probe in the dark for a specified time to allow for binding to target proteins. Include control samples, such as a no-probe control and a competition control with an excess of a non-photoreactive TPP analog (e.g., Compound 38 ).
-
UV Irradiation: Expose the samples to UV light (typically 350-365 nm) for a short period to activate the photoreactive group and induce covalent cross-linking to interacting proteins.
-
Click Chemistry: If the probe contains an alkyne or azide handle, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., a fluorescent dye for in-gel visualization or biotin for affinity purification).
-
SDS-PAGE and In-Gel Fluorescence: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). If a fluorescent tag was used, visualize the labeled proteins directly in the gel using a fluorescence scanner.
-
Enrichment and Mass Spectrometry: For biotin-tagged proteins, perform streptavidin affinity purification to enrich the labeled proteins. Elute the captured proteins, digest them into peptides (e.g., with trypsin), and analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification: Identify the proteins from the MS/MS data by searching against a relevant protein database (e.g., the S. mansoni proteome database).[10] Proteins that are significantly enriched in the probe-treated sample compared to controls are considered potential targets.
Potential Signaling Pathways of 2-Thiophen-2-yl-pyrimidine Targets in S. mansoni
The identification of myosin heavy chain and a calcium-transporting ATPase as potential targets of TPPs in S. mansoni suggests an interference with muscle function and calcium homeostasis, consistent with the observed paralytic phenotype.
Diagram of Muscle Contraction and Calcium Homeostasis:
References
- 1. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schistosoma mansoni sarco/endoplasmic reticulum Ca2+ ATPases (SERCA): role in reduced sensitivity to praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Imidazo[1,2-a]pyrimidines and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Imidazo[1,2-a]pyrimidines, a class of fused heterocyclic compounds, have garnered significant attention for their broad-spectrum biological activities, including promising antimicrobial properties. This guide provides an objective comparison of the antimicrobial spectrum of various imidazo[1,2-a]pyrimidine derivatives against standard antibiotics, supported by quantitative data from recent studies. Detailed experimental protocols and visualizations of key processes are included to provide a comprehensive resource for researchers in the field.
Data Presentation: Antimicrobial Activity Comparison
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of selected imidazo[1,2-a]pyrimidine derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, in comparison to standard antibiotics. Lower MIC values indicate greater potency.
Antibacterial Spectrum
The antibacterial activity of imidazo[1,2-a]pyrimidine chalcone derivatives has been evaluated against several pathogenic bacteria and compared with the standard antibiotic Ciprofloxacin. The results, as presented in Table 1, indicate that some derivatives exhibit excellent to good activity against the tested strains.[1]
Table 1: Antibacterial Activity (Inhibition Zone in mm) of Imidazo[1,2-a]pyrimidine Chalcones and Ciprofloxacin [1]
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Streptococcus pyogenes |
| Imidazo[1,2-a]pyrimidines | ||||
| 4a | 18 | 20 | 22 | 24 |
| 4b | 16 | 18 | 20 | 22 |
| 4c | 15 | 16 | 18 | 20 |
| 4d | 10 | 12 | 14 | 16 |
| 4e | 18 | 20 | 22 | 24 |
| 4f | 18 | 20 | 22 | 24 |
| Standard Antibiotic | ||||
| Ciprofloxacin | 20 | 22 | 24 | 26 |
Note: The data represents the diameter of the zone of inhibition in millimeters (mm) at a concentration of 50 µg/mL.
In another study, a series of eleven imidazo[1,2-a]pyrimidine derivatives were synthesized and screened for their antimicrobial activity against a wider range of microorganisms. The MIC values for the most active compounds are presented in Table 2.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Imidazo[1,2-a]pyrimidine Derivatives and Standard Drugs
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Imidazo[1,2-a]pyrimidines | |||||
| 3g | 5 | >20 | >20 | >20 | 5 |
| 3j | >20 | >20 | >20 | >20 | 2.5 |
| 3k | >20 | >20 | >20 | >20 | 2.5 |
| Standard Drugs | |||||
| Ciprofloxacin | 0.09 | 0.2 | 0.03 | 0.12 | - |
| Fluconazole | - | - | - | - | 0.78 |
Note: Data extracted from a study evaluating the antimicrobial activity of novel imidazo[1,2-a]pyrimidine derivatives. A '-' indicates that the drug was not tested against that particular microorganism in this study.
Experimental Protocols
The determination of antimicrobial activity is performed using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent and is a widely accepted standard.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., imidazo[1,2-a]pyrimidine derivative) or standard antibiotic is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (containing only the growth medium and the microorganism) and a negative control well (containing only the growth medium) are also included. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a microorganism to an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound or standard antibiotic are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are inverted and incubated under appropriate conditions.
-
Measurement of Inhibition Zone: After incubation, the diameter of the zone of complete inhibition of microbial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the antimicrobial agent.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
References
Imidazo[1,2-a]pyrimidine: A Privileged Scaffold for Kinase Inhibition Validated
The imidazo[1,2-a]pyrimidine scaffold has emerged as a significant pharmacophore in the development of targeted kinase inhibitors, a cornerstone of modern precision medicine. This guide provides a comparative analysis of the inhibitory activity of imidazo[1,2-a]pyrimidine-based compounds against various kinases, juxtaposed with established inhibitors. Detailed experimental protocols and visualizations of key signaling pathways are included to support researchers, scientists, and drug development professionals in this field.
Comparative Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives
The versatility of the imidazo[1,2-a]pyrimidine core allows for the development of potent and selective inhibitors for a range of kinases. The following tables summarize the inhibitory concentrations (IC50) of representative compounds from this class and compare them with other known kinase inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
Dysregulation of CDKs is a hallmark of cancer, making them a key therapeutic target. Imidazo[1,2-a]pyridine derivatives have shown significant potential as CDK inhibitors.
| Kinase | Imidazo[1,2-a]pyridine Derivative (AZ703) IC50 (nM) | Dinaciclib IC50 (nM) | PF-07104091 IC50 (nM) |
| CDK1/cyclin B | 29 | 3 | ~120-240 |
| CDK2/cyclin E | 34 | 1 | 2.4 |
| CDK4/cyclin D1 | >10000 | 4 | 0.4 |
| CDK5/p25 | 78 | 1 | 1.1 |
| CDK9/cyclin T1 | 1900 | 4 | 0.27 |
| Data sourced from a comparative analysis of CDK inhibitors.[1] |
c-KIT Inhibition
Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including gastrointestinal stromal tumors (GIST). Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have demonstrated potent inhibition of both wild-type and imatinib-resistant c-KIT mutants.[2]
| Compound | c-KIT (V654A) IC50 (nM) | GIST 430/654 (cellular) IC50 (nM) |
| A60 | 8 | 70 |
| A73 | 4 | 98 |
| A75 | 8.5 | 59 |
| A84 | 2.8 | 48 |
| A99 | 8.2 | 62 |
| A100 | 9.2 | 38 |
| A102 | 9.8 | 46 |
| A120 | 2.9 | 52 |
| A252 | 2.2 | 47 |
| Imatinib | - | - |
| Sunitinib | - | - |
| A selection of potent compounds from a patented series.[3] |
Aurora Kinase Inhibition
Aurora kinases are critical for cell division, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine, a related scaffold, has yielded potent dual inhibitors of Aurora A and B kinases.
| Compound | Aurora A (TdF Kd, nM) | Aurora B (TdF Kd, nM) | phos-HH3 (cellular) IC50 (nM) |
| Imidazo-[1,2-a]-pyrazine (1) | - | - | 250 |
| 12k (SCH 1473759) | 0.02 | 0.03 | 25 |
| Data highlights the optimization from a modest inhibitor to a picomolar inhibitor. |
Key Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the points of intervention for imidazo[1,2-a]pyrimidine-based inhibitors.
References
Comparative Docking Analysis of Imidazo[1,2-a]pyrimidine Analogs with COX-1/COX-2 Enzymes: A Guide for Drug Development Professionals
A detailed examination of the binding affinities and selective inhibition of cyclooxygenase enzymes by novel imidazo[1,2-a]pyrimidine derivatives, providing key data for the development of next-generation anti-inflammatory agents.
This guide offers a comparative analysis of imidazo[1,2-a]pyrimidine analogs and their interactions with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The selective inhibition of COX-2 over COX-1 is a critical objective in the design of anti-inflammatory drugs to minimize gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. Recent studies have focused on various heterocyclic compounds, including imidazo[1,2-a]pyrimidine derivatives, as promising candidates for selective COX-2 inhibitors[2][3][4].
This analysis synthesizes molecular docking data and in vitro inhibitory activities to provide a clear comparison of the performance of these analogs. The data presented is intended to aid researchers, scientists, and drug development professionals in the strategic design and development of more effective and safer anti-inflammatory therapies.
Performance Comparison of Imidazo[1,2-a]pyrimidine Analogs
The following table summarizes the in vitro inhibitory activity of a series of benzo[4][5]imidazo[1,2-a]pyrimidine derivatives against COX-1 and COX-2 enzymes. The data highlights the potency and selectivity of these compounds, with celecoxib, a known selective COX-2 inhibitor, as a reference.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 5a | 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4][5]imidazo[1,2-a]pyrimidine | >100 | 0.05 | >2000 |
| 5b | 4-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)benzo[4][5]imidazo[1,2-a]pyrimidine | >100 | 0.07 | >1428 |
| 5c | 4-(4-chlorophenyl)-2-(4-(methylsulfonyl)phenyl)benzo[4][5]imidazo[1,2-a]pyrimidine | >100 | 0.06 | >1667 |
| 5d | 4-(4-bromophenyl)-2-(4-(methylsulfonyl)phenyl)benzo[4][5]imidazo[1,2-a]pyrimidine | >100 | 0.09 | >1111 |
| 5e | 4-(4-methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)benzo[4][5]imidazo[1,2-a]pyrimidine | >100 | 0.12 | >833 |
| Celecoxib | Reference Drug | >100 | 0.06 | >1667 |
Data synthesized from a study on novel benzo[4][5]imidazo[1,2-a]pyrimidine derivatives[2].
The results indicate that the synthesized compounds exhibit moderate to good selectivity for the inhibition of the COX-2 enzyme[2]. Notably, compound 5a demonstrated the highest COX-2 inhibitory effect, even surpassing the reference drug celecoxib[2]. The presence of a methylsulfonyl (SO2Me) group appears to be crucial for this selective inhibition, as it can be inserted into the secondary pocket of the COX-2 enzyme[2][3].
Experimental Protocols
A detailed understanding of the methodologies employed is essential for the replication and extension of these findings. The following sections outline the typical experimental protocols for molecular docking and in vitro COX inhibition assays.
Molecular Docking Studies
Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein's active site.
-
Software: Autodock is a commonly used program for molecular docking studies[2].
-
Protein Preparation: The three-dimensional crystal structures of COX-1 and COX-2 enzymes are obtained from the Protein Data Bank.
-
Ligand Preparation: The 3D structures of the imidazo[1,2-a]pyrimidine analogs are built and optimized using appropriate software.
-
Docking Simulation: The docking of the ligands to the active sites of the COX enzymes is performed. The SO2Me group of the derivatives is generally directed into the secondary pocket of the COX-2 enzyme, which is responsible for selectivity[2].
-
Analysis: The results are analyzed to understand the interactions between the compounds and the active site residues, which helps to explain the observed potency and selectivity[2].
In Vitro COX Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds on COX-1 and COX-2 is determined using commercially available screening kits.
-
Assay Kit: A colorimetric inhibitor screening assay is a common method to determine the potency of compounds to inhibit COX-1 and COX-2.
-
Procedure: The assay is performed according to the manufacturer's instructions.
-
Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated for both COX-1 and COX-2. The selectivity index is then determined by calculating the ratio of COX-1 IC50 to COX-2 IC50.
Visualizing the Scientific Workflow and Biological Pathway
To better illustrate the processes involved in this research, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Comparative Docking Analysis.
Caption: COX-1/COX-2 Signaling and Inhibition Pathway.
References
- 1. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine (CAS No. 115749-42-3), a heterocyclic compound utilized in scientific research. Adherence to these protocols is crucial for minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling
Before commencing any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat. All manipulations of the compound and its associated waste should be performed within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, with careful consideration of its chemical properties. The presence of thiophene and nitrogen-containing heterocyclic rings necessitates a cautious approach.
Step 1: Waste Segregation and Collection
All waste materials containing this compound must be meticulously collected and segregated from non-hazardous trash. This includes:
-
Residual amounts of the solid compound.
-
Contaminated consumables such as pipette tips, weighing paper, and gloves.
-
Solutions containing the compound.
-
Empty containers that have not been triple-rinsed.
These materials should be placed in a designated, robust hazardous waste container made of a compatible material like glass or high-density polyethylene (HDPE). The container must be equipped with a secure, tightly fitting lid to prevent any leakage or release of vapors.
Step 2: Labeling of Waste Containers
Proper labeling of the hazardous waste container is a critical step for ensuring safe handling and disposal. The label must be clearly legible and include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "115749-42-3."
-
An enumeration of the primary hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation"). While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds exhibit these characteristics.
-
The date on which the waste was first added to the container.
Step 3: Storage of Waste
The hazardous waste container should be stored in a designated, well-ventilated, and secure area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[1] The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Professional Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular municipal trash.[2] The compound must be disposed of through a licensed and approved hazardous waste disposal company.[2] These professional services are equipped to handle and treat chemical waste safely, often through high-temperature incineration or other specialized methods. The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, underscoring the need for professional disposal.[2]
Quantitative Data Summary
| Property | Value |
| CAS Number | 115749-42-3 |
| Molecular Formula | C₁₀H₇N₃S |
| Molecular Weight | 201.25 g/mol |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
